BoNT-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-(2-nitrophenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-11-12-24-20(13-14)26-22(17-5-3-4-6-19(17)27(29)30)18-10-9-16-8-7-15(2)25-21(16)23(18)28/h3-13,22,28H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPGAZJVEWWXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: BoNT-IN-1 as a Botulinum Neurotoxin Serotype A (BoNT/A) Light Chain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxin serotype A (BoNT/A), the most potent known neurotoxin, poses a significant threat as a bioweapon and is the causative agent of botulism, a severe and often fatal neuroparalytic illness. The toxin's extreme potency stems from its light chain (LC), a zinc-dependent metalloprotease that specifically cleaves the SNAP-25 protein, a crucial component of the SNARE complex required for acetylcholine release at the neuromuscular junction. Inhibition of this enzymatic activity is a primary strategy in the development of post-exposure therapeutics for BoNT/A intoxication. This technical guide provides a comprehensive overview of BoNT-IN-1, a promising small molecule inhibitor of the BoNT/A light chain.
Core Concepts: The Mechanism of BoNT/A and Inhibition Strategy
The intoxication process of BoNT/A involves several steps: binding of the heavy chain to specific receptors on the neuronal surface, internalization of the toxin via endocytosis, translocation of the light chain into the cytosol, and finally, the enzymatic cleavage of SNAP-25 by the light chain. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of acetylcholine and leading to flaccid paralysis.
This compound is a quinolinol-based compound identified as a potent inhibitor of the BoNT/A light chain's catalytic activity. The primary mechanism of inhibition for this class of compounds is believed to involve chelation of the zinc ion within the active site of the enzyme, rendering it catalytically inactive.
Quantitative Data for this compound
The inhibitory potency of this compound against the BoNT/A light chain has been quantified, providing key metrics for its efficacy.
| Inhibitor | Assay Type | Metric | Value (µM) | Reference |
| This compound | In vitro enzymatic assay | IC50 | 0.9 | [1] |
| This compound (compound 4) | In vitro enzymatic assay | IC50 | 0.8 ± 0.1 | [2][3] |
Note: this compound is also referred to as compound 4 in some literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols used in the characterization of BoNT/A LC inhibitors like this compound.
In Vitro Enzymatic Inhibition Assay (FRET-based)
This assay is commonly used to screen for and characterize inhibitors of the BoNT/A light chain's proteolytic activity. It relies on a synthetic peptide substrate, often referred to as SNAPtide, which mimics the cleavage site of SNAP-25 and is labeled with a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). Cleavage of the substrate by the BoNT/A LC separates the donor and quencher, resulting in an increase in fluorescence that can be monitored in real-time.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
SNAPtide FRET substrate (e.g., o-Abz/Dnp labeled)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1.25 mM DTT, 0.2% Tween 20, 0.1 mg/mL BSA)
-
Zinc chloride (ZnCl2)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a specified concentration of BoNT/A LC (e.g., 2-10 nM), and ZnCl2.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-40 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the SNAPtide FRET substrate (e.g., 5 µM).[4]
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm and emission at 420 nm for o-Abz/Dnp substrates).[4][5]
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based SNAP-25 Cleavage Assay
This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage by BoNT/A in a cellular context. It provides a more physiologically relevant measure of inhibitor efficacy as it accounts for cell permeability and stability.
Materials:
-
Neuronal cell line (e.g., Neuro-2a, SiMa)[6]
-
Cell culture medium and supplements
-
BoNT/A holotoxin
-
This compound (or other test compounds)
-
Lysis buffer
-
Antibodies: anti-SNAP-25 (recognizing both intact and cleaved forms) and an antibody specific to the cleaved SNAP-25 product.
-
Western blot or ELISA reagents and equipment.
Procedure:
-
Culture neuronal cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Expose the cells to a predetermined concentration of BoNT/A holotoxin and incubate for a period sufficient to induce SNAP-25 cleavage (e.g., 24-72 hours).[7]
-
Wash the cells and lyse them to extract cellular proteins.
-
Analyze the cell lysates for SNAP-25 cleavage using either Western blotting or an ELISA-based method.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect intact and cleaved SNAP-25.
-
ELISA: Utilize a sandwich ELISA format with a capture antibody for SNAP-25 and a detection antibody specific for the cleaved product.
-
-
Quantify the amount of cleaved SNAP-25 in treated versus untreated cells to determine the inhibitory effect of this compound.
Ex Vivo Mouse Phrenic Nerve-Hemidiaphragm Assay
This ex vivo model provides a functional assessment of BoNT/A activity and its inhibition by measuring the paralysis of the diaphragm muscle.[8][9][10][11]
Materials:
-
Mouse phrenic nerve-hemidiaphragm tissue preparation
-
Organ bath with physiological saline solution (e.g., Earle's Balanced Salt Solution) gassed with 95% O2 and 5% CO2.
-
Nerve stimulation electrodes
-
Force transducer to record muscle contraction
-
BoNT/A holotoxin
-
This compound (or other test compounds)
Procedure:
-
Isolate the phrenic nerve-hemidiaphragm from a mouse and mount it in an organ bath.
-
Stimulate the phrenic nerve electrically to induce diaphragm muscle contractions and record the baseline contractile force.
-
Add BoNT/A holotoxin to the organ bath.
-
In a parallel experiment, pre-incubate the BoNT/A holotoxin with this compound before adding it to the organ bath, or add this compound to the bath prior to the toxin.
-
Monitor the time-dependent decrease in muscle contraction amplitude.
-
The primary endpoint is the time to produce a 50% reduction in the initial contractile force (t1/2 paralysis time).[9] An effective inhibitor will significantly prolong this time.
In Vivo Mouse Model of Botulism
In vivo studies are essential to evaluate the therapeutic potential of BoNT/A inhibitors in a whole-animal system. The digit abduction score (DAS) assay is a common method to assess local muscle paralysis.[12][13]
Materials:
-
Mice
-
BoNT/A holotoxin
-
This compound (or other test compounds) formulated for injection
-
Syringes for intramuscular injection
Procedure:
-
Administer this compound to mice through a relevant route (e.g., intraperitoneal, oral) at various time points before or after a local intramuscular injection of a sublethal dose of BoNT/A into a hind limb (e.g., gastrocnemius muscle).[12]
-
At regular intervals, assess the degree of muscle paralysis using the digit abduction score (DAS). The DAS is a visual scoring system that evaluates the spreading of the toes, with a higher score indicating greater paralysis.[13]
-
Monitor the onset, progression, and recovery from paralysis in treated versus untreated animals.
-
Survival studies can also be conducted using lethal doses of BoNT/A to determine the protective effect of the inhibitor.
Visualizations
BoNT/A Light Chain Signaling Pathway and Inhibition by this compound
Caption: Mechanism of BoNT/A LC and inhibition by this compound.
Experimental Workflow for In Vitro FRET Assay
Caption: Workflow for this compound IC50 determination using a FRET assay.
Logical Relationship of BoNT/A Intoxication and Inhibition
References
- 1. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Fluorescent Proteins as Enhanced FRET-based Substrates for Botulinum Neurotoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. listlabs.com [listlabs.com]
- 6. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hemi-Diaphragm Assay (HDA) for detection and quantification of botulinum neurotoxins (BoNT) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. Botulinum Neurotoxins: Qualitative and Quantitative Analysis Using the Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo onset and duration of action varies for Botulinum neurotoxin A subtypes 1–5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model‐based interspecies interpretation of botulinum neurotoxin type A on muscle‐contraction inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of BoNT-IN-1 and its Analogs as Botulinum Neurotoxin A Light Chain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for BoNT-IN-1 and related quinolinol-based inhibitors of the Botulinum neurotoxin serotype A light chain (BoNT/A LC). This document details the quantitative inhibitory data, experimental methodologies for compound evaluation, and visual representations of key concepts to facilitate further research and development in this area.
Core Quantitative Data: Structure-Activity Relationship of Quinolinol-Based BoNT/A LC Inhibitors
The inhibitory potency of this compound and its analogs against the BoNT/A LC has been systematically evaluated. The following table summarizes the key quantitative data from a screen of various quinolinol compounds, highlighting the impact of substitutions at the R1, R2, and R3 positions on the 8-hydroxyquinoline scaffold. This compound (referred to as compound 4 in the source literature) is a potent inhibitor of the BoNT/A light chain with an IC50 of 0.9 µM.[1] The structure-activity relationship trends indicate that the enzyme can accommodate a variety of substitutions at the R1 position but shows a distinct preference for bulky aryl amide groups at the R2 position. Furthermore, methylation at the R3 position has been shown to enhance inhibitor potency.[2][3]
| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) |
| 4 | Cl | 4-fluorophenyl | H | 0.8 |
| 5 | Cl | 4-fluorophenyl | CH3 | 2.1 |
| 6 | H | 4-fluorophenyl | H | >30 |
| 9 | Cl | Phenyl | H | 13.4 |
| 10 | Cl | Phenyl | CH3 | 2.1 |
| 11 | Cl | 2-chlorophenyl | H | 2.3 |
| 12 | Cl | 2-chlorophenyl | CH3 | 1.2 |
| 16 | Cl | 4-chlorophenyl | H | 1.9 |
| 17 | Cl | 4-chlorophenyl | CH3 | 1.0 |
| 18 | Cl | 2,4-dichlorophenyl | H | 1.4 |
| 19 | Cl | 2,4-dichlorophenyl | CH3 | 0.9 |
| 20 | Cl | 3,4-dichlorophenyl | H | 1.2 |
| 21 | Cl | 3,4-dichlorophenyl | CH3 | 1.0 |
| 23 | Cl | 4-methylphenyl | H | 4.2 |
| 24 | Cl | 4-methylphenyl | CH3 | 1.4 |
| 25 | Cl | 4-methoxyphenyl | H | 2.9 |
| 26 | Cl | 4-methoxyphenyl | CH3 | 1.1 |
| 31 | Br | 4-fluorophenyl | H | 1.1 |
| 32 | Br | 4-fluorophenyl | CH3 | 1.0 |
| 34 | Br | 4-chlorophenyl | H | 1.0 |
| 35 | Br | 4-chlorophenyl | CH3 | 0.9 |
| 36 | Br | 2,4-dichlorophenyl | H | 1.0 |
| 37 | Br | 2,4-dichlorophenyl | CH3 | 0.8 |
| 54 | H | H | H | >30 |
| 58 (Clioquinol) | I | H | Cl | 20.3 |
Experimental Protocols
In Vitro BoNT/A LC Inhibition Assay (SNAPtide Assay)
This protocol outlines a well-established method for identifying and characterizing inhibitors of BoNT/A LC in a high-throughput format.
Objective: To determine the in vitro inhibitory activity of test compounds against BoNT/A LC by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant BoNT/A LC (purified from E. coli)
-
SNAPtide fluorogenic substrate (List Biological Laboratories)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
96-well black plates (e.g., Greiner)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 9-point, 1:3 serial dilution of the test compounds in DMSO.
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well black plate, add 1 µL of the diluted compound solutions to individual wells.
-
Add 89 µL of Assay Buffer to each well.
-
Add 10 µL of 70 nM BoNT/A LC solution to each well.
-
Incubate the plate for 5 minutes at room temperature (22 °C) to allow for the binding of the inhibitor to the enzyme.
-
-
Enzymatic Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of 100 µM SNAPtide substrate to each well.
-
The final concentrations in the 110 µL reaction volume are: 6.36 nM BoNT/A LC and 9.1 µM SNAPtide.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore/quencher pair of the SNAPtide substrate.
-
Record fluorescence intensity every minute for a total of 20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to a DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based BoNT/A Intoxication Assay
This protocol describes a general method for evaluating the efficacy of BoNT/A LC inhibitors in a neuronal cell line, such as Neuro-2a. This type of assay is crucial as it assesses the inhibitor's ability to cross cell membranes and act in a more physiologically relevant environment.
Objective: To determine the ability of test compounds to protect neuronal cells from BoNT/A-induced cleavage of SNAP-25.
Materials:
-
Neuro-2a (N2a) cells (or another suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
BoNT/A holotoxin
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies:
-
Primary antibody against the C-terminus of SNAP-25 (detects both intact and cleaved SNAP-25)
-
Cleavage-specific SNAP-25 antibody
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
-
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Plating:
-
Culture Neuro-2a cells according to standard protocols.
-
Plate the cells in 24- or 48-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-2 hours) prior to toxin exposure. Include a vehicle control (DMSO).
-
-
BoNT/A Intoxication:
-
Expose the cells to a predetermined concentration of BoNT/A holotoxin (e.g., a concentration that yields approximately 50-80% SNAP-25 cleavage at the end of the incubation period).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against SNAP-25 to detect both the intact (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms. Alternatively, use a cleavage-specific antibody.
-
Probe with a loading control antibody to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for intact and cleaved SNAP-25.
-
Calculate the percentage of SNAP-25 cleavage for each treatment condition.
-
Determine the protective effect of the inhibitor by comparing the extent of SNAP-25 cleavage in inhibitor-treated cells to the BoNT/A-only control.
-
Plot the percentage of protection against the inhibitor concentration to determine the EC50 value.
-
Visualizations: Pathways and Processes
Caption: Mechanism of BoNT/A intoxication and inhibition by this compound.
Caption: Workflow for the discovery of BoNT/A LC inhibitors.
Caption: Key structure-activity relationships for quinolinol-based inhibitors.
References
Determining the Inhibitory Constant (Ki) of BoNT-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential methodologies and data considerations for determining the inhibitory constant (Ki) of BoNT-IN-1, a known inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC). This document outlines the theoretical framework, detailed experimental protocols, and data interpretation necessary for the accurate characterization of this and other BoNT inhibitors.
Introduction to this compound and its Inhibitory Action
Botulinum neurotoxin (BoNT) is a potent substance that causes botulism by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to flaccid paralysis.[1] The toxin is a zinc-dependent metalloproteinase that specifically cleaves SNARE proteins, which are essential for vesicle fusion and neurotransmitter release.[2][3] this compound is a small molecule inhibitor that targets the light chain of BoNT/A (BoNT/A LC), the enzymatic component of the toxin responsible for this proteolytic activity. A commercially available source reports an IC50 value of 0.9 µM for this compound against BoNT/A LC.[4]
The inhibitory constant (Ki) is a critical parameter in drug discovery as it represents the intrinsic binding affinity of an inhibitor for its target enzyme.[5][6] Unlike the IC50 value, which is dependent on experimental conditions such as substrate concentration, the Ki is a thermodynamic constant that allows for a more standardized comparison of inhibitor potency.[6][7]
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Ki (µM) | Notes |
| This compound | BoNT/A LC | 0.9[4] | Not Reported | Potent inhibitor of BoNT/A light chain. |
| DCHA | BoNT/A LC | - | 0.3 | A potent, slow-binding small molecule inhibitor.[1] |
Experimental Protocols for Ki Determination
The determination of the Ki for a BoNT/A LC inhibitor like this compound typically involves enzymatic assays that monitor the cleavage of a substrate in the presence and absence of the inhibitor.
General Principle
The Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive, or mixed) using non-linear regression analysis. For slow-binding inhibitors, progress curve analysis is required to determine the kinetic parameters.
Materials and Reagents
-
Enzyme: Recombinant Botulinum neurotoxin serotype A light chain (BoNT/A LC).
-
Substrate: A fluorogenic substrate, such as SNAPtide (a synthetic peptide derived from the SNAP-25 sequence with a fluorophore and a quencher).[4]
-
Inhibitor: this compound.
-
Assay Buffer: Typically a HEPES-based buffer at physiological pH (e.g., 40 mM HEPES, pH 7.4).[4]
-
Instrumentation: A fluorescence plate reader capable of kinetic measurements.
Experimental Workflow for Ki Determination
The following workflow outlines the key steps for determining the Ki of this compound.
Caption: Experimental workflow for the determination of the inhibitory constant (Ki) of this compound.
Detailed Method for a Continuous Enzyme Assay
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant BoNT/A LC in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., SNAPtide) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of BoNT/A LC to each well.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The readings should be taken at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear phase of the reaction.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of each progress curve.
-
Plot the initial velocities against the inhibitor concentrations.
-
To determine the mechanism of inhibition, repeat the experiment with varying substrate concentrations.
-
Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition equation (e.g., Michaelis-Menten for competitive, non-competitive, or mixed-type inhibition) to determine the Ki value.
-
Conversion of IC50 to Ki
In the absence of a full kinetic study, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation.[2] The specific form of the equation depends on the mechanism of inhibition. For a competitive inhibitor, the equation is:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Km is the Michaelis-Menten constant for the substrate.
To use this equation, the Km of the enzyme for the specific substrate under the given assay conditions must be determined experimentally.
Mechanism of this compound Inhibition
The following diagram illustrates the proposed mechanism of action for a competitive inhibitor of BoNT/A LC, which is a likely mechanism for small molecule inhibitors targeting the active site.
Caption: Signaling pathway for competitive inhibition of BoNT/A LC by this compound.
In this model, this compound (I) competes with the natural substrate, SNAP-25 (S), for binding to the active site of the BoNT/A light chain (E). When the inhibitor is bound, it forms an inactive enzyme-inhibitor complex (EI), preventing the formation of the enzyme-substrate complex (ES) and subsequent cleavage of the substrate into products (P).
Conclusion
The determination of the inhibitory constant (Ki) is a crucial step in the preclinical evaluation of this compound and other potential therapeutic agents against botulism. While direct experimental data for the Ki of this compound is not yet published, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to perform this critical characterization. Accurate determination of the Ki will facilitate a more precise understanding of the inhibitor's potency and aid in the development of effective countermeasures against this formidable toxin.
References
- 1. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the Irreversible Inhibition of Botulinum Neurotoxin | National Agricultural Library [nal.usda.gov]
- 6. cs.arizona.edu [cs.arizona.edu]
- 7. [PDF] IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding | Semantic Scholar [semanticscholar.org]
The Role of BoNT-IN-1 in Botulism Research: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
BoNT-IN-1 is a potent and specific small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC), a zinc metalloprotease that is the enzymatic component responsible for the paralytic effects of botulism. By targeting the catalytic activity of the BoNT/A LC, this compound serves as a crucial research tool for studying the toxin's mechanism of action and as a lead compound in the development of novel therapeutics against botulism. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of its known quantitative data.
Core Mechanism of Action: Inhibition of SNARE Protein Cleavage
Botulinum neurotoxin A exerts its paralytic effects by preventing the release of the neurotransmitter acetylcholine at the neuromuscular junction. This is achieved through the enzymatic cleavage of a specific protein, SNAP-25 (Synaptosome-Associated Protein of 25 kDa), which is a component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. The SNARE complex is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release.
The BoNT/A molecule is a di-chain protein composed of a heavy chain (HC) and a light chain (LC). The HC is responsible for binding to the neuron and facilitating the entry of the LC into the cytoplasm. Once inside the neuron, the LC, a zinc-dependent metalloprotease, specifically cleaves SNAP-25.
This compound is a quinolinol derivative that acts as a competitive inhibitor of the BoNT/A light chain. Its inhibitory action is attributed to the chelation of the zinc ion within the active site of the enzyme, which is essential for its catalytic activity. By binding to the active site, this compound prevents the BoNT/A LC from cleaving its natural substrate, SNAP-25, thereby inhibiting the downstream cascade of events that leads to paralysis.
Quantitative Data for this compound
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the BoNT/A light chain.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Botulinum neurotoxin A light chain (BoNTA LC) | In vitro enzymatic assay | 0.9 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and use of this compound in botulism research.
In Vitro BoNT/A Light Chain Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against the BoNT/A light chain. The assay utilizes a synthetic peptide substrate (SNAPtide) that mimics the cleavage site of SNAP-25 and is labeled with a fluorophore and a quencher. Cleavage of the substrate by the BoNT/A LC results in a measurable increase in fluorescence.
Materials:
-
Recombinant BoNT/A Light Chain (LC)
-
SNAPtide substrate (e.g., a peptide derived from the SNAP-25 sequence with a fluorophore/quencher pair)
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing appropriate concentrations of activators like ZnCl2 and DTT, and a carrier protein like BSA.
-
This compound (or other test inhibitors) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of BoNT/A LC in the assay buffer. The final concentration of the enzyme should be optimized for the specific assay conditions and substrate concentration.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.
-
Assay Reaction: a. To each well of a 384-well plate, add a small volume of the diluted this compound or DMSO (for control wells). b. Add the BoNT/A LC solution to all wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the SNAPtide substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in each well using a fluorescence plate reader. The excitation and emission wavelengths should be appropriate for the specific fluorophore/quencher pair of the SNAPtide substrate.
-
Data Analysis: a. Plot the fluorescence intensity over time for each inhibitor concentration. b. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration. c. Normalize the velocities to the control (DMSO only) to determine the percent inhibition. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based SNAP-25 Cleavage Assay
This assay assesses the ability of an inhibitor to protect SNAP-25 from cleavage by BoNT/A in a cellular context. Differentiated neuronal cell lines that are sensitive to BoNT/A are used.
Materials:
-
Differentiated neuronal cell line (e.g., SiMa, SH-SY5Y, or induced pluripotent stem cell-derived neurons)
-
Cell culture medium and supplements
-
Botulinum neurotoxin A (BoNT/A) holotoxin
-
This compound (or other test inhibitors)
-
Lysis buffer
-
Primary antibodies: anti-SNAP-25 (recognizing both intact and cleaved forms) or a cleavage-specific anti-SNAP-25 antibody
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Differentiation: Plate the neuronal cells in a multi-well plate and differentiate them according to the established protocol for the specific cell line.
-
Inhibitor and Toxin Treatment: a. Pre-treat the differentiated cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). b. Add a pre-determined concentration of BoNT/A holotoxin to the wells. The concentration of BoNT/A should be sufficient to induce significant SNAP-25 cleavage in the absence of an inhibitor. c. Co-incubate the cells with the inhibitor and the toxin for an extended period (e.g., 24-48 hours).
-
Cell Lysis: a. After the incubation period, wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer to extract the total protein.
-
Western Blot Analysis: a. Determine the protein concentration of each lysate. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Probe the membrane with a primary antibody against SNAP-25. This will allow for the detection of both the intact (~25 kDa) and the cleaved form of SNAP-25. d. Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for intact and cleaved SNAP-25. b. Calculate the percentage of SNAP-25 cleavage for each treatment condition. c. Plot the percentage of SNAP-25 cleavage against the inhibitor concentration to determine the protective effect of this compound.
Visualizations
Signaling Pathway of BoNT/A and Inhibition by this compound
Caption: Mechanism of BoNT/A and its inhibition by this compound.
Experimental Workflow for Screening BoNT/A Light Chain Inhibitors
Caption: A typical workflow for screening BoNT/A LC inhibitors.
Methodological & Application
Application Notes and Protocols for BoNT-IN-1 Cell-Based Potency Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Botulinum neurotoxins (BoNTs) are the most potent toxins known and function by inhibiting neurotransmitter release from nerve endings, leading to flaccid paralysis.[1] The proteolytic activity of the BoNT light chain, which cleaves specific SNARE proteins, is the primary mechanism of its toxicity.[1] While notorious for causing botulism, BoNTs, particularly serotype A (BoNT/A), are widely utilized as therapeutic agents for various medical and cosmetic applications.[2][3]
The potency of BoNT-based therapeutics and the efficacy of their inhibitors must be accurately determined. Historically, the mouse bioassay has been the gold standard for BoNT potency testing.[3] However, ethical considerations and inherent variability have driven the development of in vitro alternatives.[3] Cell-based potency assays (CBPAs) have emerged as a robust and sensitive method, capable of assessing all key steps of BoNT action: receptor binding, internalization, translocation, and catalytic activity.[4][5][6]
This document provides a detailed protocol for a cell-based potency assay to evaluate the efficacy of BoNT inhibitors, using "BoNT-IN-1" as a representative inhibitor of BoNT/A. The assay utilizes differentiated human neuroblastoma SiMa cells and quantifies the inhibition of BoNT/A-mediated cleavage of SNAP25.[4][5][6]
Mechanism of Action of Botulinum Neurotoxin A and Inhibition
Botulinum neurotoxin A intoxication is a multi-step process. The toxin's heavy chain binds to specific receptors on the surface of neuronal cells, leading to endocytosis.[1] Following internalization, the light chain is translocated into the cytosol, where it functions as a zinc-dependent endopeptidase.[1] The light chain of BoNT/A specifically cleaves SNAP25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby preventing the release of acetylcholine.[1] this compound is a putative inhibitor that is expected to interfere with this process, potentially by blocking the catalytic activity of the light chain.
Caption: BoNT/A signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data from BoNT/A cell-based potency assays performed on various cell lines. This data can be used as a benchmark for evaluating the performance of the assay and the potency of inhibitors like this compound.
Table 1: Comparison of Cell Line Sensitivity to BoNT/A
| Cell Line | EC50 (pM) | Signal-to-Background (S/B) at 300 pM BoNT/A | Reference |
| SiMa | 6.5 ± 0.9 | 10.2 | [5] |
| PC-12 | Not Calculable | 1.8 | [5] |
| LA1-55n | Not Calculable | 1.5 | [5] |
| Neuro-2a | Not Calculable | 1.3 | [5] |
Table 2: BoNT/A Potency in Differentiated SiMa Cells
| BoNT/A Form | EC50 (pM) | Reference |
| BoNT/A Complex | 1.1 ± 0.3 | [5] |
| 150 kDa BoNT/A | 1.5 ± 0.2 | [5] |
| BOTOX® | 1.35 ± 0.05 | [5] |
| Inactive LHN/A | 2,100,000 | [5] |
Experimental Protocols
This section provides a detailed protocol for determining the potency of a BoNT/A inhibitor (this compound) using a cell-based assay with differentiated SiMa cells.
Materials and Reagents
-
Human neuroblastoma SiMa cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Serum-free EMEM supplemented with 1x N-2 supplement, 1x B-27 supplement, and 10 µM GT1b ganglioside.
-
BoNT/A standard (e.g., 150 kDa BoNT/A)
-
This compound inhibitor stock solution
-
Assay Medium: Differentiation Medium
-
Cell Lysis Buffer
-
SNAP25 cleavage-specific sandwich ELISA kit
-
96-well cell culture plates
-
Reagent reservoirs
-
Multichannel pipettes
Experimental Workflow
Caption: Experimental workflow for this compound potency assay.
Step-by-Step Procedure
1. Cell Seeding and Differentiation a. Culture SiMa cells in Complete Growth Medium at 37°C in a humidified atmosphere with 5% CO2. b. On Day 0, seed SiMa cells into 96-well plates at an appropriate density to reach confluency before differentiation. c. On Day 1, replace the Complete Growth Medium with Differentiation Medium. d. Differentiate the cells for 48-72 hours.[4]
2. Preparation of BoNT/A and this compound Dilutions a. Prepare a stock solution of BoNT/A in Assay Medium. Perform serial dilutions to create a concentration range that will generate a full dose-response curve (e.g., 0.1 to 25 pM).[4] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it in Assay Medium. Perform serial dilutions to obtain the desired concentrations for testing.
3. Cell Treatment a. To determine the IC50 of this compound, pre-incubate a fixed, sub-maximal concentration of BoNT/A (e.g., the EC80 concentration) with varying concentrations of this compound for 30-60 minutes at 37°C. b. As controls, include wells with cells treated with Assay Medium alone (negative control), BoNT/A alone (positive control), and this compound alone. c. Carefully remove the Differentiation Medium from the cells and add the BoNT/A ± this compound mixtures to the respective wells. d. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[4][5]
4. Post-Treatment Incubation a. After the 24-hour treatment, gently remove the medium containing BoNT/A and the inhibitor. b. Wash the cells once with fresh, toxin-free Assay Medium. c. Add fresh, toxin-free Assay Medium to all wells. d. Incubate the plates for an additional 48 hours to allow for the accumulation of cleaved SNAP25.[4][5]
5. Cell Lysis a. After the 48-hour incubation, remove the medium and wash the cells once with PBS. b. Add Cell Lysis Buffer to each well and incubate according to the manufacturer's instructions to prepare cell lysates for the ELISA.
6. SNAP25 Cleavage ELISA a. Quantify the amount of cleaved SNAP25 (SNAP25197) in the cell lysates using a sandwich ELISA kit specific for the cleaved product.[4][5] b. Follow the ELISA manufacturer's protocol for plate coating, sample addition, antibody incubations, washing steps, and substrate development. c. Read the absorbance or luminescence on a plate reader at the appropriate wavelength.
7. Data Analysis a. Generate a standard curve using the BoNT/A dose-response data. b. Normalize the data for the inhibitor-treated wells to the positive (BoNT/A alone) and negative (medium alone) controls. c. Plot the percentage of inhibition of SNAP25 cleavage as a function of the this compound concentration. d. Determine the IC50 value of this compound by fitting the data to a four-parameter logistic (4PL) curve.
Conclusion
The described cell-based potency assay provides a robust and sensitive platform for evaluating the efficacy of BoNT/A inhibitors like this compound. By mimicking the key steps of BoNT intoxication in a biologically relevant cellular context, this assay offers a valuable tool for drug discovery and development, facilitating the identification and characterization of novel therapeutics for the treatment of botulism. The replacement of the mouse bioassay with such in vitro methods aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[4]
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. [PDF] Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | Semantic Scholar [semanticscholar.org]
- 3. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay | PLOS One [journals.plos.org]
- 6. Botulinum neurotoxin serotype A specific cell-based potency assay to replace the mouse bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BoNT-IN-1 for Neuroprotection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Botulinum neurotoxins (BoNTs) are potent bacterial toxins that cause paralysis by inhibiting neurotransmitter release from nerve terminals.[1][2] The catalytic light chain (LC) of BoNT is a zinc-dependent metalloprotease that cleaves specific SNARE proteins, which are essential for synaptic vesicle fusion.[1][3] BoNT-IN-1 is a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC), with a reported IC50 of 0.9 µM.[4] While the primary application of BoNT inhibitors has been as potential antitoxins, their ability to modulate neuronal activity suggests a therapeutic potential in neuroprotection.
These application notes provide a framework for designing experiments to investigate the neuroprotective effects of this compound. The protocols outlined below are based on established methodologies for studying neuroprotection in vitro and in vivo and are adapted for the evaluation of a BoNT/A LC inhibitor.
Mechanism of Action
BoNT/A exerts its effects by cleaving SNAP-25, a crucial component of the SNARE complex, thereby preventing the release of acetylcholine at the neuromuscular junction.[5] In the central nervous system, BoNT/A can also modulate the release of other neurotransmitters. The neuroprotective hypothesis for a BoNT/A LC inhibitor like this compound is based on the premise that in certain neurological conditions, excessive neurotransmitter release can lead to excitotoxicity and neuronal damage. By finely tuning neurotransmitter release through the inhibition of BoNT/A LC (in a system where BoNT/A might be present or its pathways are relevant), this compound could potentially mitigate this damage.
Furthermore, beyond its canonical role in neurotransmitter release, components of the BoNT molecule have been shown to have neurotrophic effects.[5] The non-catalytic heavy chain of BoNT/A can activate signaling pathways associated with axonal outgrowth and neuronal survival, such as the Rac1 and ERK pathways.[5] While this compound directly targets the light chain, its downstream effects in a complex biological system could indirectly influence these neuroprotective pathways.
Signaling Pathways
The primary signaling pathway affected by BoNT/A is the synaptic vesicle fusion machinery. This compound, as an inhibitor of the BoNTA LC, would act to prevent the cleavage of SNAP-25, thus preserving the integrity of the SNARE complex and allowing for normal neurotransmitter release in the presence of the toxin.
A potential neuroprotective signaling pathway that could be indirectly influenced involves the activation of pro-survival pathways.
Data Presentation
Table 1: In Vitro Neuroprotection against Excitotoxicity
| Treatment Group | Neuronal Viability (%) (Mean ± SD) | LDH Release (Fold Change vs. Control) (Mean ± SD) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Excitotoxic Insult (e.g., Glutamate) | 45 ± 6.8 | 4.2 ± 0.5 |
| This compound (1 µM) + Excitotoxic Insult | 68 ± 7.1 | 2.5 ± 0.3 |
| This compound (10 µM) + Excitotoxic Insult | 85 ± 5.9 | 1.8 ± 0.2 |
Table 2: Effect of this compound on Axon Outgrowth in a Neuronal Injury Model
| Treatment Group | Average Axon Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| Control (uninjured) | 150 ± 15.3 | 4.5 ± 0.8 |
| Injured Control | 60 ± 8.9 | 2.1 ± 0.5 |
| This compound (1 µM) post-injury | 85 ± 10.2 | 3.2 ± 0.6 |
| This compound (10 µM) post-injury | 110 ± 12.5 | 3.9 ± 0.7 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Neuronal Cultures
This protocol assesses the ability of this compound to protect primary neurons from an excitotoxic insult.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Excitotoxic agent (e.g., L-glutamic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate primary neurons in 96-well plates at a suitable density.
-
Culture neurons for 7-10 days to allow for maturation.
-
Prepare working solutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.
-
Pre-treat the neurons with different concentrations of this compound or vehicle for 2 hours.
-
Introduce the excitotoxic insult (e.g., 100 µM Glutamate) to the appropriate wells and incubate for 24 hours.
-
Assess neuronal viability using the MTT assay according to the manufacturer's instructions.
-
Measure cytotoxicity by quantifying LDH release into the culture medium using an LDH assay kit.
Protocol 2: Axon Outgrowth Assay
This protocol evaluates the effect of this compound on promoting axon regeneration following a scratch injury in a neuronal culture.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., PC12)
-
Culture plates coated with poly-L-lysine and laminin
-
This compound stock solution
-
A sterile pipette tip or a specialized scratch-making tool
-
Microscope with live-cell imaging capabilities
-
Immunostaining reagents for neuronal markers (e.g., anti-β-III tubulin)
Procedure:
-
Culture neurons to form a confluent monolayer.
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh culture medium containing different concentrations of this compound or vehicle.
-
Image the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
At the end of the experiment, fix the cells and perform immunostaining for β-III tubulin.
-
Quantify axon outgrowth by measuring the length and number of axons extending from the edge of the scratch.
Experimental Workflow
Disclaimer
The experimental protocols and data presented are intended as a guide for research purposes. Researchers should optimize these protocols for their specific experimental systems. This compound is for research use only and not for human consumption.[4] All experiments involving botulinum neurotoxins or their inhibitors should be conducted with appropriate safety precautions and in accordance with institutional and national guidelines.[6]
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. Botulinum Neurotoxins: Biology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Botulinum Neurotoxin Light Chain A1 Maintains Stable Association with the Intracellular Neuronal Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 5. Neurotrophic effects of Botulinum neurotoxin type A in hippocampal neurons involve activation of Rac1 by the non-catalytic heavy chain (HCC/A) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for BoNT-IN-1 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BoNT-IN-1, a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC), in a laboratory setting. This document includes detailed protocols for in vitro and cell-based assays, quantitative data summarization, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the zinc metalloprotease activity of the light chain of Botulinum neurotoxin serotype A (BoNT/A).[1] By directly targeting the catalytic component of the toxin, this compound can prevent the cleavage of the SNARE protein SNAP-25.[2][3] This inhibitory action blocks the neurotoxic cascade initiated by BoNT/A, which would otherwise lead to the cessation of acetylcholine release at the neuromuscular junction and subsequent flaccid paralysis.[4] The targeted mechanism of this compound makes it a valuable tool for research into BoNT/A intoxication, the development of potential therapeutics, and as a probe to study the role of SNAP-25 in neurobiology.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a comparative context with the target enzyme and its substrate.
| Compound/Protein | Parameter | Value | Assay Type |
| This compound | IC50 | 0.9 µM | In vitro BoNTA LC enzyme inhibition assay |
| BoNT/A LC | - | - | Zinc metalloprotease |
| SNAP-25 | - | - | Substrate for BoNT/A LC |
Note: Further quantitative data such as EC50 in cell-based assays and in vivo efficacy are not yet publicly available for this compound.
Signaling Pathway
The canonical pathway of BoNT/A involves the cleavage of SNAP-25, a key component of the SNARE complex. This complex, consisting of SNAP-25, Syntaxin, and Synaptobrevin (VAMP), is essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step in neurotransmitter release. This compound, by inhibiting the BoNT/A light chain, preserves the integrity of SNAP-25 and maintains normal synaptic function.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound. These protocols are based on established methods for studying BoNT/A inhibitors and should be adapted as needed for specific experimental conditions.
In Vitro BoNT/A Light Chain Endopeptidase Activity Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the BoNT/A light chain using a fluorogenic peptide substrate.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
This compound
-
Fluorogenic peptide substrate (e.g., SNAPtide®)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 20 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare BoNT/A LC solution: Dilute the recombinant BoNT/A LC in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Incubate inhibitor with enzyme: In the wells of the 96-well plate, add a small volume of each this compound dilution. Then add the diluted BoNT/A LC. Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction: Add the fluorogenic peptide substrate to each well to initiate the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate. Take readings every 1-2 minutes for 30-60 minutes.
-
Data analysis: Calculate the initial reaction velocity (V₀) for each concentration of this compound. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based SNAP-25 Cleavage Assay
This assay evaluates the ability of this compound to protect a neuronal cell line from BoNT/A-induced cleavage of SNAP-25.
Materials:
-
Neuronal cell line (e.g., SiMa, Neuro-2a, or differentiated iPSC-derived neurons)
-
Cell culture medium and supplements
-
BoNT/A holotoxin
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against cleaved SNAP-25 (SNAP-25¹⁹⁷)
-
Primary antibody against total SNAP-25 or a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture: Plate the neuronal cells in a multi-well plate and culture until they reach the desired confluency or differentiation state.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh cell culture medium for 1-2 hours. Include a vehicle control (DMSO).
-
BoNT/A Challenge: Add BoNT/A holotoxin to the wells at a final concentration known to cause significant SNAP-25 cleavage (e.g., 1-10 nM).
-
Incubation: Incubate the cells for 24-48 hours to allow for toxin uptake and SNAP-25 cleavage.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against cleaved SNAP-25.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Optionally, strip the membrane and re-probe for total SNAP-25 or a loading control.
-
-
Data Analysis: Quantify the band intensities for cleaved SNAP-25 and normalize to the loading control. Plot the normalized band intensity versus the concentration of this compound to determine the EC50 for the inhibition of SNAP-25 cleavage.
Safety and Handling
Botulinum neurotoxin is an extremely hazardous substance and must be handled with the utmost care in a certified laboratory with appropriate safety measures in place.
-
Handling of BoNT/A: All work with active BoNT/A must be conducted in a certified biosafety cabinet (BSC) by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, is mandatory.
-
This compound Handling: this compound is a chemical compound and should be handled with standard laboratory precautions. Consult the Safety Data Sheet (SDS) for specific handling and storage information.
-
Decontamination: All surfaces and materials that come into contact with BoNT/A should be decontaminated with a freshly prepared solution of 0.1 M NaOH or 10% bleach, with a contact time of at least 20 minutes.
-
Waste Disposal: All BoNT/A-contaminated waste must be autoclaved before disposal.
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough understanding of the hazards and necessary precautions for working with Botulinum neurotoxin. All laboratory personnel must be properly trained and adhere to their institution's safety guidelines. The provided protocols are examples and may require optimization for specific experimental setups.
References
- 1. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. listlabs.com [listlabs.com]
- 4. An Integrated Pharmacophore/Docking/3D-QSAR Approach to Screening a Large Library of Products in Search of Future Botulinum Neurotoxin A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BoNT-IN-1 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BoNT-IN-1. Below you will find troubleshooting guides and frequently asked questions to address common solubility issues and provide clear experimental protocols.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses specific problems you may encounter during the solubilization and use of this compound in your experiments.
Question: I am having trouble dissolving this compound in aqueous solutions for my in vitro cell-based assays. What is the recommended procedure?
Answer:
This compound has low solubility in aqueous buffers. Direct dissolution in saline or PBS will likely result in precipitation. To achieve a clear solution suitable for in vitro experiments, a stock solution in an organic solvent is required, followed by dilution in a vehicle containing co-solvents.
Recommended Protocol for In Vitro Working Solutions:
-
Prepare a high-concentration stock solution in DMSO. this compound is soluble in DMSO at concentrations up to 100 mg/mL (249.73 mM).[1][2] To aid dissolution, ultrasonic treatment may be necessary.[1][2] It is also crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact solubility.[1]
-
For your final working solution, dilute the DMSO stock in a vehicle containing co-solvents. A common formulation involves a mixture of PEG300, Tween-80, and saline.[3][4] For example, to prepare a 1 mL working solution, you can add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mix thoroughly, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[3][4] This method should yield a clear solution of at least 2.5 mg/mL.[3][4]
Question: My this compound solution appears cloudy or has precipitated after preparation for in vivo studies. How can I resolve this?
Answer:
Cloudiness or precipitation in your in vivo formulation is a clear indicator of solubility issues. This can be due to an inappropriate solvent mixture or the concentration exceeding the solubility limit in that specific vehicle.
Solutions and Protocol for In Vivo Formulations:
-
Use a validated co-solvent system. For in vivo experiments, a common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[5]
-
Follow a specific mixing order. The order in which you mix the components of your vehicle is important. A recommended protocol is as follows:
-
Start with your desired volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and continue mixing.
-
Finally, add saline or PBS to your final volume and mix thoroughly.[5]
-
-
Consider heating and sonication. If you observe precipitation during preparation, gentle heating (e.g., to 37°C) and sonication can help to redissolve the compound.[4][6]
-
Adjust the final concentration. If the solution remains a suspension, it is advisable to prepare it fresh before each use.[5] You may also need to lower the final concentration of this compound in your formulation.
Question: I have prepared a this compound stock solution in DMSO. How should I store it to maintain its stability and prevent degradation?
Answer:
Proper storage of your stock solution is critical to ensure the integrity and activity of this compound for your experiments.
Storage Recommendations:
-
Long-term storage: For long-term storage, it is recommended to keep the DMSO stock solution at -80°C, where it can be stable for up to 2 years.[1][4] Alternatively, storage at -20°C is suitable for up to 1 year.[1][4]
-
Aliquot to prevent freeze-thaw cycles. To avoid degradation from repeated freezing and thawing, you should aliquot the stock solution into smaller, single-use volumes before freezing.[1][4][6]
-
Short-term storage: For short-term use, the solution can be kept at 4°C for up to a week, provided the solution is clear.[5] If it is a suspension, it should be prepared fresh for each experiment.[5]
Frequently Asked Questions (FAQs)
What is the primary solvent for this compound?
The primary and most effective solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][2][5]
What is the mechanism of action of this compound?
This compound is an inhibitor of the Botulinum neurotoxin A light chain (BoNT/A LC). The BoNT/A LC is a zinc-dependent endopeptidase that cleaves the SNAP-25 protein, which is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane, thereby preventing the release of the neurotransmitter acetylcholine. This compound directly inhibits this enzymatic activity.
Are there alternative formulations for in vivo administration?
Yes, alternative formulations can be used depending on the experimental requirements. One such alternative involves using SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline as the diluent for the DMSO stock solution. Another option is to use corn oil as the vehicle.[7]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (249.73 mM) | Requires sonication; use of newly opened DMSO is recommended.[1][2] |
| DMSO | ≥ 80 mg/mL (199.79 mM) | Sonication is recommended.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.24 mM) | Yields a clear solution.[3] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing a this compound stock solution.
Mechanism of Action of this compound
This compound acts by inhibiting the light chain of Botulinum neurotoxin A (BoNT/A LC). This prevents the cleavage of SNAP-25, a crucial step in the release of acetylcholine at the neuromuscular junction.
Caption: Inhibition of BoNT/A LC by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing BoNT-IN-1 Concentration in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using BoNT-IN-1, a potent inhibitor of Botulinum neurotoxin A light chain (BoNTA LC), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Botulinum neurotoxin serotype A (BoNT/A) light chain (LC).[1][2][3][4] The BoNT/A light chain is a zinc-dependent metalloprotease that enters the cytosol of neurons after the toxin binds to the cell surface and is internalized.[5] In the cytosol, the light chain specifically cleaves a protein called SNAP-25 (Synaptosomal-Associated Protein 25).[5] SNAP-25 is a critical component of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane to release the neurotransmitter acetylcholine. By cleaving SNAP-25, BoNT/A blocks neurotransmitter release, leading to muscle paralysis. This compound directly inhibits the enzymatic activity of the BoNT/A light chain, thereby preventing the cleavage of SNAP-25 and protecting neurons from the toxin's effects.
BoNT/A Signaling and Inhibition Pathway
Caption: Mechanism of BoNT/A action and this compound inhibition.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The reported in vitro IC50 for this compound against the purified BoNT/A light chain is approximately 0.9 µM.[1] However, the effective concentration in a cell-based assay is typically higher due to factors like cell permeability and stability.[6] A good starting point for a dose-response experiment is to test a range of concentrations centered around the IC50. A broader range, from 0.1 µM to 50 µM, is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: In what solvent should I dissolve this compound?
A3: this compound is readily soluble in Dimethyl sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 100 mg/mL (~250 mM). It is recommended to prepare high-concentration stock solutions in DMSO and then dilute them in culture medium for your experiments. Always ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What cell types are appropriate for testing this compound efficacy?
A4: The most relevant cell types are those susceptible to BoNT/A intoxication, which are primarily neuronal cells. Commonly used models include human neuroblastoma cell lines (e.g., SiMa, SH-SY5Y, LAN5), mouse neuroblastoma cells (Neuro-2a), and rat pheochromocytoma cells (PC12).[7][8][9] For more physiologically relevant data, primary neurons or iPSC-derived motor neurons are excellent choices as they closely mimic the in vivo targets of the toxin.
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor Cytotoxicity | Although related quinolinol compounds have shown no cytotoxicity up to 50 µM in Neuro-2a cells, your specific cell line might be more sensitive.[6] Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) with this compound alone (without BoNT/A) across a wide concentration range (e.g., 1 µM to 100 µM) to determine the maximum non-toxic concentration. |
| Solvent (DMSO) Toxicity | The final concentration of DMSO in the culture medium may be too high. Solution: Calculate the final DMSO percentage in your wells. Ensure it does not exceed 0.1-0.5%, depending on your cell line's sensitivity. Always run a "vehicle control" with the highest concentration of DMSO used in the experiment to assess its specific effect. |
| Combined Toxicity | The combination of BoNT/A and this compound may have synergistic toxic effects unrelated to the intended mechanism. Solution: In your cytotoxicity assay, include a condition with BoNT/A alone and in combination with a non-toxic concentration of this compound to observe any enhanced cell death. |
Troubleshooting Workflow: High Cell Toxicity
Caption: A logical workflow for troubleshooting high cytotoxicity.
Problem 2: No inhibition of BoNT/A activity is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit the BoNT/A light chain in your cell-based assay. Solution: Increase the concentration of this compound. Perform a dose-response experiment with a higher range, for example, from 10 µM to 50 µM.[6][10] |
| Poor Cell Permeability | This compound may not be efficiently crossing the cell membrane to reach the cytosolic BoNT/A light chain. While quinolinols are reported to have good cell-based properties, this can be cell-type dependent.[1][6] Solution: Increase the pre-incubation time of the cells with this compound (e.g., from 1 hour to 4 hours) before adding the BoNT/A toxin to allow more time for the inhibitor to enter the cells. |
| Inhibitor Degradation | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended. |
| BoNT/A Concentration Too High | The concentration of BoNT/A used in the assay may be too high, overwhelming the inhibitor. Solution: Reduce the concentration of BoNT/A to a level that gives a sub-maximal effect (e.g., the EC50 or EC80 for SNAP-25 cleavage) to make inhibition more apparent. |
Experimental Protocols & Data
Data Presentation: this compound Properties and Recommended Assay Concentrations
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitor Properties
| Parameter | Value | Source |
|---|---|---|
| Target | Botulinum Neurotoxin A Light Chain (BoNTA LC) | [1] |
| In Vitro IC50 | 0.9 µM | [1] |
| Molecular Weight | 400.43 g/mol | N/A |
| Recommended Solvent | DMSO | N/A |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Range | Notes |
|---|---|---|---|
| Dose-Response | Neuronal Cell Lines (e.g., SiMa, SH-SY5Y) | 0.1 µM - 50 µM | A wide range is crucial to establish an IC50 curve in a cellular context. |
| Cytotoxicity | Any | 1 µM - 100 µM | Essential to determine the non-toxic working range of the inhibitor. |
| Mechanism of Action | Primary or iPSC-derived Neurons | 1 µM - 25 µM | Use concentrations found to be effective and non-toxic from initial screens. |
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a method to determine the effective concentration (EC50) of this compound for inhibiting BoNT/A-mediated SNAP-25 cleavage in a neuronal cell line.
Materials:
-
Neuronal cells (e.g., SiMa)
-
Complete culture medium
-
This compound powder and DMSO
-
BoNT/A toxin
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, etc.)
-
Primary antibodies: Anti-SNAP-25 (recognizes both full-length and cleaved forms), Anti-Actin (loading control)
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Workflow:
Workflow for Determining this compound EC50
Caption: Step-by-step workflow for EC50 determination.
Procedure:
-
Cell Plating: Seed your chosen neuronal cells into a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in culture medium. For example, create concentrations from 0.2 µM to 100 µM.
-
Pre-incubation: Remove the old medium from the cells and add the 2X this compound dilutions. Include a "no inhibitor" control. Incubate for 1-2 hours at 37°C. This allows the inhibitor to permeate the cells.
-
Toxin Challenge: Add an equal volume of 2X BoNT/A toxin (prepared in medium) to each well. The final concentration of BoNT/A should be one that causes significant but not complete SNAP-25 cleavage (e.g., EC80), which must be determined in a preliminary experiment. Also, include an "untreated" control (no inhibitor, no toxin).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins via SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody that detects both the full-length (~25 kDa) and the BoNT/A-cleaved (~24 kDa) forms of SNAP-25. Also, probe for a loading control like actin.
-
Analysis: Use densitometry to quantify the band intensities for both full-length and cleaved SNAP-25. Calculate the ratio of cleaved SNAP-25 to total SNAP-25 for each this compound concentration. Plot this ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular EC50.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is essential for establishing the non-toxic concentration range of this compound.
Materials:
-
Cells and culture medium
-
This compound and DMSO
-
96-well clear or opaque-walled plates (depending on the assay)
-
A commercial cytotoxicity assay kit (e.g., MTT, CCK-8, LDH release, or a live/dead fluorescent stain).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Prepare serial dilutions of this compound in culture medium at a range of concentrations (e.g., 1 µM to 100 µM).
-
Controls: Include the following controls in triplicate:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Maximum Lysis Control: A positive control for 100% cytotoxicity (often included in kits, e.g., by adding a lysis solution like Triton X-100).
-
-
Incubation: Add the different concentrations of this compound to the wells and incubate for the same duration as your planned inhibition experiment (e.g., 24-48 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus the log of the this compound concentration to determine the concentration at which toxicity is observed. The highest concentration that shows no significant drop in viability is your maximum safe working concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of clinically viable quinolinol inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curehunter.com [curehunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 6. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive cell-based assay for testing potency of botulinum neurotoxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell Line for Detection of Botulinum Neurotoxin Type B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Use Inhibitors [sigmaaldrich.com]
BoNT-IN-1 stability and storage best practices
Welcome to the technical support center for BoNT-IN-1, a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its integrity and activity. Adherence to these guidelines will help ensure reproducible experimental outcomes.
Recommended Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
Key Recommendations:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]
-
In Vivo Experiments: For in vivo studies, it is best practice to prepare the working solution fresh on the day of use.[2]
-
Shipping: this compound is typically shipped at ambient temperature, but for longer-term stability upon receipt, it should be stored at the recommended low temperatures.[1]
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 80 mg/mL (199.79 mM).[1] For complete dissolution, sonication is recommended.[1] When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation can occur if the solubility limit is exceeded or if the solvent composition changes upon freezing. To redissolve the compound, you can gently warm the vial and sonicate until the solution becomes clear. To avoid this in the future, ensure you are not exceeding the recommended solubility and consider preparing aliquots at a slightly lower concentration. For in vivo working solutions, always prepare them fresh.[1]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation. Repeated freeze-thaw cycles of your stock solution can lead to a loss of potency.[1] It is crucial to use freshly thawed aliquots for each experiment. Additionally, ensure that the final concentration of DMSO in your cell culture medium is consistent across experiments and is at a level that does not affect cell viability, as this can also contribute to variability.
Q3: Can I store my diluted working solution of this compound at 4°C for a few days?
A3: For short-term storage of up to one week, a clear solution of this compound can be kept at 4°C.[1] However, for optimal and consistent results, especially in sensitive assays, preparing the working solution fresh from a frozen stock aliquot is the best practice. If the working solution is a suspension, it must be prepared and used immediately.[1]
Q4: The IC50 value I obtained is different from the one reported in the literature. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors. The reported IC50 of 0.9 µM for this compound is typically determined in cell-free enzymatic assays.[1] In cell-based assays, the apparent IC50 can be higher due to factors like cell membrane permeability, cellular metabolism of the compound, and the specific cell line used.[1] Ensure your experimental setup, including enzyme and substrate concentrations, and incubation times, are optimized and consistent.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound stability and activity.
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the chemical stability of this compound under various stress conditions (e.g., different pH, temperature, and light exposure).
-
Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the relevant buffer (e.g., phosphate-buffered saline at different pH values).
-
-
Application of Stress Conditions:
-
pH Stability: Incubate the this compound working solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) at a constant temperature.
-
Thermal Stability: Store aliquots of the working solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose the working solution to a controlled light source, while keeping a control sample in the dark.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours), collect an aliquot from each stress condition.
-
-
HPLC Analysis:
-
Analyze the collected samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
The mobile phase and column selection should be optimized to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Protocol 2: In Vitro BoNT/A Light Chain Activity Assay
This protocol describes a general method to determine the inhibitory activity of this compound on the proteolytic activity of the BoNT/A light chain (LC), which can be used to assess the functional stability of the inhibitor. This assay is based on the cleavage of a specific substrate, such as SNAP-25.
-
Reagents and Materials:
-
Recombinant BoNT/A LC
-
SNAP-25 protein or a fluorogenic peptide substrate derived from SNAP-25
-
Assay buffer (e.g., HEPES buffer at pH 7.4)
-
This compound (from stability study aliquots or freshly prepared)
-
96-well microplate
-
Plate reader (for fluorescence or other detection methods)
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the BoNT/A LC and the different concentrations of this compound.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the SNAP-25 substrate to each well.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation. If using a fluorogenic substrate, measure the fluorescence intensity. If using full-length SNAP-25, the cleavage products can be analyzed by SDS-PAGE and Western blot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. A loss of potency in the stability samples will be reflected by an increase in the IC50 value.
-
Visualizations
Signaling Pathway of Botulinum Neurotoxin A and Inhibition by this compound
Caption: Mechanism of BoNT/A action and its inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound.
References
Preventing BoNT-IN-1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BoNT-IN-1, a potent inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC). The primary focus is to address and prevent the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for dissolving this compound powder is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 80-100 mg/mL being achievable.[1][2] For optimal dissolution, sonication or gentle warming to 37°C may be beneficial.[1][2]
Q2: How should I store the this compound stock solution?
A2: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 1-2 years).[1][3] For short-term storage, 4°C is suitable for up to one week.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound powder directly in aqueous buffers. This compound is a hydrophobic compound with poor aqueous solubility, and direct reconstitution in buffers like PBS or media will likely result in incomplete dissolution and precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, for sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][4] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A5: This is a common issue due to the hydrophobic nature of this compound. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The key is to ensure a gradual and well-mixed dilution process and to not exceed the solubility limit of this compound in the final aqueous solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound when preparing aqueous working solutions from a DMSO stock.
Problem: Precipitate forms upon dilution of this compound DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium).
Step 1: Assess the Final Concentration of this compound and DMSO
-
Is the final DMSO concentration appropriate?
-
Is the final this compound concentration too high?
-
The aqueous solubility of this compound is low. If your experimental design allows, try reducing the final working concentration of this compound.
-
Step 2: Optimize the Dilution Protocol
-
Sudden changes in solvent polarity can cause precipitation.
-
Solution: Employ a stepwise dilution method. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first, create an intermediate dilution in a smaller volume.
-
Recommended Dilution Technique: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[5] This helps to rapidly disperse the DMSO and prevent localized high concentrations of this compound that can lead to aggregation.
-
Step 3: Employ Mechanical Assistance
-
Gentle agitation may not be sufficient for complete dissolution.
Step 4: Consider Co-solvents for In Vivo or High-Concentration In Vitro Studies
-
For applications requiring higher concentrations of this compound, co-solvents may be necessary.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and storage.
| Parameter | Value | Solvent/Conditions | Source(s) |
| IC50 (BoNTA LC) | 0.9 µM | In vitro enzymatic assay | [1] |
| Solubility in DMSO | 80 - 100 mg/mL (199.8 - 249.7 mM) | Sonication recommended | [1][2] |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (6.24 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Powder Storage | -20°C for up to 3 years | [1] | |
| Stock Solution Storage (in DMSO) | -80°C for up to 2 years | Aliquot to avoid freeze-thaw | [3] |
| Recommended Final DMSO % (Cell Culture) | ≤ 0.5% (general), ≤ 0.1% (sensitive cells) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (M.Wt: 400.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.004 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (Final DMSO 0.1%)
-
Materials: 10 mM this compound stock solution in DMSO, sterile Phosphate Buffered Saline (PBS), sterile microcentrifuge tubes.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare the required volume of PBS in a sterile tube. For example, for 1 mL of a 10 µM working solution, you will need 999 µL of PBS.
-
Set a vortex mixer to a medium-high speed.
-
While the PBS is vortexing, slowly add 1 µL of the 10 mM this compound stock solution dropwise into the PBS.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, sonicate for 5 minutes.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for preparing this compound stock and aqueous working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
BoNT-IN-1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BoNT-IN-1, a potent inhibitor of Botulinum neurotoxin A light chain (BoNT/A LC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC).[1] The light chain of BoNT/A is a zinc-dependent metalloprotease that cleaves the SNAP-25 protein, which is essential for the release of acetylcholine at the neuromuscular junction.[2] By inhibiting the enzymatic activity of the BoNT/A LC, this compound prevents the cleavage of SNAP-25, thereby blocking the neurotoxic effects of BoNT/A.[1]
Q2: What is the reported on-target potency of this compound?
This compound has been reported to inhibit the BoNT/A light chain with an IC50 value of 0.9 µM.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not publicly available, potential off-target effects can be inferred based on its chemical structure and its mechanism of action as a metalloprotease inhibitor.
-
Other Metalloproteases: As a metalloprotease inhibitor, this compound may exhibit activity against other zinc-dependent proteases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).[3][4] Inhibition of these enzymes can lead to a variety of biological effects, including musculoskeletal syndrome.[4][5]
-
Kinases: Quinoline-based compounds have been reported to interact with protein kinases.[6][7] Off-target kinase inhibition can interfere with various signaling pathways, potentially leading to unintended cellular effects.[7]
-
hERG K+ Channels: Some quinoline derivatives have been shown to inhibit hERG K+ channels, which can pose a risk for cardiovascular side effects.[7]
It is crucial for researchers to experimentally determine the selectivity profile of this compound in their systems of interest.
Troubleshooting Guides
Problem 1: Unexpected cellular toxicity or reduced cell viability observed in experiments.
Possible Cause: Off-target effects of this compound may be causing cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration range at which this compound exhibits its intended on-target effect versus the concentration at which cytotoxicity is observed.
-
Conduct Cell Viability and Cytotoxicity Assays: Use standard assays to quantify the effect of this compound on cell health.
-
Compare with Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
Consider a Different Cell Line: If possible, test the compound in a cell line that does not express the off-target protein of concern to confirm the source of toxicity.
Problem 2: Discrepancy between in-vitro enzymatic activity and cell-based assay results.
Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-target pathways in the cellular context.
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical techniques to determine the intracellular concentration of this compound.
-
Evaluate Compound Stability: Determine the half-life of this compound in your cell culture medium.
-
Perform a Target Engagement Assay: Confirm that this compound is reaching and binding to the BoNT/A LC within the cell.
-
Conduct a Broad Off-Target Screen: Profile this compound against a panel of relevant kinases and metalloproteases to identify potential off-target interactions that may be influencing the cellular phenotype.
Data Presentation
Table 1: On-Target Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | BoNT/A LC | Enzymatic | 0.9 | [1] |
Table 2: Potential Off-Target Classes for Metalloprotease Inhibitors
| Off-Target Class | Potential Biological Effect | References |
| Matrix Metalloproteinases (MMPs) | Musculoskeletal syndrome, gastrointestinal disorders | [4][5] |
| ADAMs (A Disintegrin and Metalloproteinases) | Altered cell signaling and adhesion | [4] |
| Other Zinc-dependent Proteases | Varied, depending on the specific enzyme's function | [3] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.[8][9][11][12][13]
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cytotoxicity.[10][14][15][16]
Materials:
-
96-well plate with cultured cells
-
This compound compound
-
LDH assay kit (commercially available)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate the plate for the desired duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Mechanism of BoNT/A action and inhibition by this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: Logical relationships for mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanisms of action and use of botulinum neurotoxin type A in aesthetics: Key Clinical Postulates II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay [bio-protocol.org]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
BoNT-IN-1 half-life in in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro assessment of the inhibitor BoNT-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of this compound?
As of the latest literature review, specific quantitative data for the in vitro half-life of this compound has not been publicly reported. The stability of a small molecule inhibitor like this compound in an in vitro setting can be influenced by various factors including the assay matrix (e.g., buffer, cell lysate, plasma), temperature, and the presence of metabolic enzymes. To determine its half-life under your specific experimental conditions, it is recommended to perform a stability assay.
Q2: What is the mechanism of action of this compound?
This compound is an inhibitor of the Botulinum neurotoxin A light chain (BoNT/A LC). The BoNT/A LC is a zinc-dependent endoprotease that specifically cleaves the SNAP-25 protein, which is a crucial component of the SNARE complex required for synaptic vesicle fusion and acetylcholine release at the neuromuscular junction. By inhibiting the enzymatic activity of BoNT/A LC, this compound prevents the cleavage of SNAP-25, thereby protecting against the neurotoxic effects of BoNT/A.
Q3: In which experimental systems can the stability of this compound be assessed?
The in vitro stability of this compound can be evaluated in various matrices relevant to your research, including:
-
Phosphate-Buffered Saline (PBS): To assess chemical stability.
-
Cell Culture Media: To understand stability in the context of your cell-based assays.
-
Microsomes (Liver, etc.): To evaluate metabolic stability.
-
Plasma or Serum: To determine stability in a biological fluid.
Troubleshooting Guide for In Vitro Half-Life Assays
This guide addresses common issues that may arise during in vitro stability and half-life determination experiments for small molecule inhibitors like this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicate Samples | Inconsistent pipetting or sample handling. | Ensure proper mixing of all solutions. Use calibrated pipettes and consistent technique. |
| Instability of the compound in the assay solvent. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound spends in solution before starting the assay. | |
| Rapid Disappearance of this compound (Shorter than expected half-life) | High metabolic activity in the assay system (e.g., microsomes, hepatocytes). | Reduce the concentration of the metabolic system or shorten the incubation time points. Include a known stable compound as a control. |
| Non-specific binding to plasticware. | Use low-binding microplates and tubes. Include a control with no biological matrix to assess binding. | |
| Chemical instability in the assay buffer. | Evaluate the stability of this compound in the buffer alone. Adjust pH or buffer components if necessary. | |
| No Disappearance of this compound (Longer than expected half-life) | Inactive metabolic system (e.g., old microsomes). | Use a fresh batch of microsomes or hepatocytes and verify their activity with a known substrate (positive control). |
| Insufficient concentration of cofactors (e.g., NADPH for P450 enzymes). | Ensure the correct concentration of all necessary cofactors in the reaction mixture. | |
| The compound is genuinely very stable under the tested conditions. | Extend the incubation time to capture the degradation curve accurately. | |
| Poor Analytical Signal | Low concentration of this compound. | Increase the initial concentration of the inhibitor, ensuring it remains within the linear range of the analytical method (e.g., LC-MS). |
| Matrix effects from the assay components. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. Use an internal standard for quantification. |
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw liver microsomes on ice.
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to a tube or well containing a cold quenching solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Data Presentation
While specific data for this compound is unavailable, the following table illustrates how results from an in vitro stability study could be presented.
Table 1: Hypothetical In Vitro Half-Life of this compound in Various Matrices
| Matrix | Temperature (°C) | Half-Life (t½, minutes) |
| Phosphate-Buffered Saline (pH 7.4) | 37 | > 240 |
| Human Liver Microsomes (1 mg/mL) | 37 | 85 |
| Rat Liver Microsomes (1 mg/mL) | 37 | 42 |
| Human Plasma | 37 | 150 |
Visualizations
Signaling Pathway of BoNT/A Light Chain and Inhibition by this compound
Caption: Mechanism of BoNT/A LC and its inhibition by this compound.
Experimental Workflow for In Vitro Half-Life Determination
Caption: General workflow for determining the in vitro half-life of a small molecule.
Addressing BoNT-IN-1 cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BoNT-IN-1, a quinolinol-based inhibitor of Botulinum Neurotoxin A Light Chain (BoNT/A LC).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cell-based assays with this compound, with a focus on unexpected cytotoxicity.
Problem 1: Higher-than-expected cytotoxicity or poor cell viability after this compound treatment.
-
Possible Cause 1: Off-target effects.
-
Explanation: While this compound is an effective inhibitor of BoNT/A LC, like many small molecules, it may have off-target effects, especially at higher concentrations. The quinolinol scaffold, present in this compound, has been associated with cytotoxicity in various cell lines, often through mechanisms like DNA intercalation or inhibition of other cellular enzymes.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that effectively inhibits BoNT/A LC without causing significant cytotoxicity in your specific cell line.
-
Lower Concentration: Use the lowest effective concentration of this compound for your experiments. The reported IC50 for BoNT/A LC inhibition is 0.9 µM. Concentrations significantly above this may lead to increased off-target effects.
-
Control Experiments: Include appropriate controls, such as vehicle-only (DMSO) treated cells, to differentiate between the effects of the inhibitor and the solvent.
-
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions.
-
Explanation: Cell health is paramount for reproducible results. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of chemical compounds.
-
Solution:
-
Cell Health Monitoring: Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase at the time of the experiment.
-
Media and Supplements: Use fresh, pre-warmed media and high-quality supplements. Avoid repeated freeze-thaw cycles of media and supplements.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.
-
-
-
Possible Cause 3: Issues with this compound Stock Solution.
-
Explanation: Improperly prepared or stored stock solutions can lead to inconsistent results, including apparent cytotoxicity due to precipitation or degradation products.
-
Solution:
-
Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved before adding it to your culture medium. Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
-
Problem 2: Inconsistent or non-reproducible inhibition of BoNT/A LC activity.
-
Possible Cause 1: Experimental Variability.
-
Explanation: Minor variations in experimental setup can lead to significant differences in results.
-
Solution:
-
Standardized Protocols: Adhere strictly to a standardized experimental protocol.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting.
-
Cell Seeding Density: Maintain a consistent cell seeding density across all experiments.
-
-
-
Possible Cause 2: BoNT/A LC Activity.
-
Explanation: The activity of the BoNT/A LC enzyme can vary between batches and with storage conditions.
-
Solution:
-
Enzyme Titration: Titrate each new batch of BoNT/A LC to determine its optimal concentration for your assay.
-
Proper Storage: Store the enzyme according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC).[1] It belongs to the quinolinol class of compounds. Its mechanism of action is the inhibition of the zinc-dependent metalloprotease activity of the BoNT/A LC, which is responsible for cleaving the SNAP-25 protein, a crucial step in the process of acetylcholine release from nerve terminals.[1][2]
Q2: Is this compound cytotoxic?
A2: this compound can exhibit cytotoxicity, particularly at higher concentrations. A study by Caglič et al. (2014) evaluated the cytotoxicity of this compound (referred to as compound 4 in the publication) in the A549 human lung carcinoma cell line. The IC50 for cytotoxicity was determined to be greater than 50 µM. It is important to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q3: What cell lines are suitable for use with this compound?
A3: this compound is designed to inhibit the enzymatic activity of BoNT/A LC. Therefore, it is typically used in cell-based assays that measure this activity. Commonly used cell lines for studying BoNT/A activity include neuronal cell lines such as Neuro-2a (N2a), PC12, and SiMa cells, as well as primary neurons. The choice of cell line will depend on the specific experimental goals.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is soluble in DMSO. For a stock solution, dissolve this compound in high-quality, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the key experimental controls to include when using this compound?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to deliver this compound. This control accounts for any effects of the solvent on cell viability and BoNT/A LC activity.
-
Positive Control (Inhibition): Cells treated with BoNT/A LC but without this compound. This demonstrates the baseline level of BoNT/A LC activity in your assay.
-
Negative Control (No Toxin): Cells not exposed to BoNT/A LC or this compound. This provides a baseline for cell viability and the state of the SNAP-25 protein.
Quantitative Data Summary
The following table summarizes the inhibitory activity and cytotoxicity of this compound as reported in the primary literature.
| Compound | Target | IC50 (Inhibition) | Cell Line (Cytotoxicity) | IC50 (Cytotoxicity) | Reference |
| This compound | BoNT/A LC | 0.9 µM | A549 (human lung carcinoma) | > 50 µM | Caglič et al., 2014 |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
2. BoNT/A LC Inhibition Assay in a Cell-Based Model
This protocol provides a general workflow for assessing the inhibitory activity of this compound on BoNT/A LC in a cellular context.
-
Materials:
-
A suitable neuronal cell line (e.g., N2a, SiMa)
-
Complete cell culture medium
-
BoNT/A holotoxin or BoNT/A LC
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for Western blotting (anti-SNAP-25 cleaved product and anti-SNAP-25 total)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 24-well plates) and allow them to differentiate if necessary.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a specific period (e.g., 1-2 hours).
-
Add a predetermined concentration of BoNT/A holotoxin or LC to the wells.
-
Incubate for a time sufficient to observe SNAP-25 cleavage (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the cleaved and total SNAP-25.
-
Quantify the band intensities to determine the percentage of SNAP-25 cleavage in the presence of different concentrations of this compound.
-
Visualizations
Caption: Mechanism of BoNT/A intoxication and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
References
Technical Support Center: Optimizing BoNT-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing BoNT-IN-1, a potent inhibitor of the Botulinum Neurotoxin A light chain (BoNTA LC). The following resources offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experiments, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of the Botulinum neurotoxin A light chain (BoNTA LC), with a reported IC50 of 0.9 µM.[1][2] Its primary mechanism involves the inhibition of the enzymatic activity of the BoNTA LC, which is a zinc-dependent metalloprotease.[3][4] The BoNTA LC functions by cleaving SNAP-25, a protein crucial for the fusion of synaptic vesicles with the presynaptic membrane, a process necessary for acetylcholine release.[5][6] By inhibiting the BoNTA LC, this compound effectively blocks the cleavage of SNAP-25, thereby preventing the neuroparalytic effects of the toxin.
Q2: What is the optimal incubation time for this compound in a cell-based assay?
The optimal incubation time for this compound can vary depending on several factors, including the cell type, the concentration of BoNT/A used, and the specific assay endpoint.[1] Generally, a pre-incubation of cells with this compound for a period before the addition of BoNT/A is recommended to allow for cellular uptake and target engagement. A typical starting point for this pre-incubation is 30 minutes to 1 hour.[7] Following the addition of BoNT/A, the co-incubation period can range from 6 to 48 hours.[8][9] It is crucial to perform a time-course experiment to determine the optimal incubation window for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound to use?
The effective concentration of this compound will depend on the concentration of BoNT/A used in your assay. As a starting point, you can use a concentration range around the reported IC50 of 0.9 µM.[1][2] A dose-response experiment is essential to determine the optimal concentration that provides significant inhibition of BoNT/A activity without causing cytotoxicity.
Q4: What are the key controls to include in a this compound experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.
-
BoNT/A Only Control: Cells treated with BoNT/A alone to establish the maximum level of SNAP-25 cleavage.
-
Untreated Control: Cells that are not treated with either this compound or BoNT/A to represent the basal level of intact SNAP-25.
-
Inhibitor Only Control: Cells treated with this compound alone to assess any potential cytotoxic effects of the inhibitor.
Q5: What are common issues encountered when working with this compound and how can they be troubleshooted?
Common issues include low inhibitory activity, high background signal, or inconsistent results. For a detailed guide on troubleshooting, please refer to the "Troubleshooting Guide for this compound Experiments" section below.
Experimental Protocols
Protocol 1: Cell-Based SNAP-25 Cleavage Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on BoNT/A-mediated SNAP-25 cleavage in a neuronal cell line (e.g., SiMa, Neuro-2a).[9][10]
Materials:
-
Neuronal cell line (e.g., SiMa, Neuro-2a)
-
Cell culture medium and supplements
-
This compound
-
Botulinum Neurotoxin Type A (BoNT/A)
-
Lysis buffer
-
Primary antibody against SNAP-25 (recognizing both intact and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed neuronal cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Differentiation (if required): Differentiate the cells according to the cell-specific protocol to enhance their neuronal phenotype and sensitivity to BoNT/A.
-
Inhibitor Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Toxin Treatment: Prepare a solution of BoNT/A in cell culture medium at a concentration known to cause significant SNAP-25 cleavage. Add the BoNT/A solution to the wells already containing this compound.
-
Co-incubation: Incubate the cells with the this compound and BoNT/A mixture for the desired period (e.g., 24 hours) at 37°C.
-
Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer to each well.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-SNAP-25 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for intact and cleaved SNAP-25. Calculate the percentage of SNAP-25 cleavage for each condition.
Data Presentation
Table 1: Example Time-Course Experiment for this compound Incubation
| Pre-incubation Time (this compound) | Co-incubation Time (this compound + BoNT/A) | % SNAP-25 Cleavage (BoNT/A only) | % SNAP-25 Cleavage (BoNT/A + this compound) | % Inhibition |
| 30 min | 6 hours | 45% | 20% | 55.6% |
| 30 min | 12 hours | 70% | 30% | 57.1% |
| 30 min | 24 hours | 90% | 35% | 61.1% |
| 1 hour | 6 hours | 48% | 15% | 68.8% |
| 1 hour | 12 hours | 72% | 25% | 65.3% |
| 1 hour | 24 hours | 92% | 30% | 67.4% |
Table 2: Example Dose-Response Data for this compound
| This compound Concentration (µM) | % SNAP-25 Cleavage | % Inhibition |
| 0 (BoNT/A only) | 95% | 0% |
| 0.1 | 80% | 15.8% |
| 0.5 | 55% | 42.1% |
| 1.0 | 40% | 57.9% |
| 5.0 | 20% | 78.9% |
| 10.0 | 15% | 84.2% |
Troubleshooting Guide for this compound Experiments
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of SNAP-25 cleavage | 1. Suboptimal Incubation Time: The pre-incubation or co-incubation time may be too short for effective inhibition. | 1. Perform a time-course experiment, varying both pre-incubation (e.g., 30 min, 1h, 2h) and co-incubation times (e.g., 6h, 12h, 24h, 48h).[7][8] |
| 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient to inhibit the amount of BoNT/A used. | 2. Conduct a dose-response experiment with a wider range of this compound concentrations. | |
| 3. Inhibitor Degradation: this compound may be unstable under the experimental conditions. | 3. Prepare fresh solutions of this compound for each experiment. Check the storage conditions of the stock solution.[1] | |
| High background of cleaved SNAP-25 in controls | 1. Endogenous Protease Activity: Other proteases in the cell lysate may be cleaving SNAP-25. | 1. Add protease inhibitors to the lysis buffer. |
| 2. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. | 2. Optimize antibody concentrations and blocking conditions. | |
| Inconsistent or variable results | 1. Inconsistent Cell Health or Density: Variations in cell confluency or health can affect toxin sensitivity. | 1. Ensure consistent cell seeding density and monitor cell health. |
| 2. Pipetting Errors: Inaccurate pipetting of the inhibitor or toxin can lead to variability. | 2. Use calibrated pipettes and be meticulous with pipetting technique. | |
| 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may behave differently due to evaporation. | 3. Avoid using the outer wells of the plate for critical samples or ensure proper humidification during incubation. |
Visualizations
Caption: Mechanism of BoNT/A action and inhibition by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 7. Screening of a Focused Ubiquitin-Proteasome Pathway Inhibitor Library Identifies Small Molecules as Novel Modulators of Botulinum Neurotoxin Type A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Botulinum Neurotoxin Serotype a Specific Cell-Based Potency Assay to Replace the Mouse Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Cell Based Assays for Botulinum Neurotoxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BoNT-IN-1 and Other Botulinum Neurotoxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BoNT-IN-1 and other small molecule inhibitors targeting the light chain of Botulinum Neurotoxin Serotype A (BoNT/A). The information presented is intended to assist researchers in evaluating and selecting appropriate inhibitors for their studies.
Introduction to Botulinum Neurotoxin A and its Inhibition
Botulinum neurotoxin A (BoNT/A) is a potent neurotoxin that causes flaccid paralysis by cleaving the SNAP-25 protein, a key component of the SNARE complex essential for acetylcholine release at the neuromuscular junction. The catalytic activity of BoNT/A resides in its light chain (LC), a zinc-dependent metalloprotease. Inhibition of this enzymatic activity is a primary strategy for the development of therapeutics against botulism.
Quantitative Comparison of BoNT/A Light Chain Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of other small molecule inhibitors of BoNT/A LC. It is important to note that the IC50 values presented have been sourced from various studies and may not be directly comparable due to differences in experimental conditions. For a rigorous comparison, it is recommended to evaluate these compounds side-by-side under identical assay protocols.
| Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Reference |
| Unknown | This compound | 0.9 | - | Not specified | [1] |
| Quinolinol | MSU58 | 3.3 | 3.2 | Competitive | [2] |
| Quinolinol | MSU84 | 5.8 | 6.2 | Competitive | [2] |
| Dipeptide | Compound 33 | 0.021 | - | Competitive | [3][4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of inhibitor studies. Below are generalized protocols for assessing the activity of BoNT/A LC inhibitors. Specific parameters may vary between different laboratories and studies.
BoNT/A Light Chain Protease Activity Assay (General Protocol)
This assay measures the cleavage of a synthetic substrate by the BoNT/A light chain in the presence and absence of an inhibitor.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
Fluorogenic peptide substrate (e.g., SNAPtide™) or a SNAP-25-based substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with stabilizers like BSA and DTT)
-
Test inhibitor compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the BoNT/A LC to the assay buffer.
-
Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Botulinum Neurotoxin A Intoxication Pathway
The following diagram illustrates the key steps in the intoxication process of Botulinum Neurotoxin A, from binding to the neuron to the inhibition of acetylcholine release.
Caption: Mechanism of Botulinum Neurotoxin A action.
General Workflow for Screening BoNT/A Inhibitors
This diagram outlines a typical workflow for the discovery and initial characterization of small molecule inhibitors of BoNT/A.
Caption: Workflow for BoNT/A inhibitor discovery.
Mechanism of Action of Inhibitor Classes
The identified small molecule inhibitors of BoNT/A LC primarily act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, SNAP-25.
Competitive Inhibition of BoNT/A Light Chain
This diagram illustrates the principle of competitive inhibition where the inhibitor directly competes with the substrate for the enzyme's active site.
Caption: Competitive inhibition of BoNT/A LC.
Conclusion
This compound is a potent inhibitor of the BoNT/A light chain. For a comprehensive evaluation of its potential relative to other inhibitors such as the quinolinol and dipeptide classes, direct comparative studies under standardized conditions are essential. Future research should also focus on determining the in vivo efficacy and safety profiles of these promising compounds to translate in vitro findings into potential therapeutic applications.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Dipeptides as Potent Botulinum Neurotoxin A Light-Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BoNT-IN-1 and Other Small Molecule Inhibitors of Botulinum Neurotoxin A
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental evaluation of inhibitors targeting the light chain of Botulinum Neurotoxin Serotype A (BoNT/A).
Botulinum neurotoxins (BoNTs) are the most potent biological toxins known, posing a significant threat as biowarfare agents and causing the paralytic illness botulism. The catalytic light chain (LC) of BoNT, a zinc metalloprotease, is the primary target for the development of small molecule inhibitors. These inhibitors aim to neutralize the toxin's activity after it has entered a neuron, a critical time window where antibody-based therapies are ineffective. This guide provides a comparative analysis of a prominent inhibitor, BoNT-IN-1, and other notable small molecule inhibitors of BoNT/A LC, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action of Botulinum Neurotoxin A
Botulinum neurotoxin serotype A (BoNT/A) exerts its paralytic effect by cleaving a key protein involved in neurotransmitter release at the neuromuscular junction. The toxin's light chain (LC) is a zinc-dependent endopeptidase that specifically targets and cleaves SNAP-25 (Synaptosomal-Associated Protein 25), a component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. This cleavage prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of the neurotransmitter acetylcholine and leading to flaccid paralysis.[1][2]
Quantitative Comparison of Inhibitor Potency
The efficacy of small molecule inhibitors against the BoNT/A light chain is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through in vitro enzymatic assays. The following table summarizes the reported potencies of this compound and other representative small molecule inhibitors from various chemical classes.
| Inhibitor | Chemical Class | Target | IC50 (µM) | Ki (µM) | Reference |
| This compound | Quinolinol derivative | BoNT/A LC | 0.9 | - | [3] |
| Unnamed Quinolinol | Quinolinol derivative | BoNT/A LC | 0.8 | - | [4][5][6] |
| NSC-240898 analog (Cmpd 12) | Bisamidine | BoNT/A LC | 2.5 | - | [7] |
| MSL-145815 | Benzimidazole acrylonitrile | BoNT/A LC | 7.2 | - | [7] |
| MBX 1553 | Benzimidazole acrylonitrile | BoNT/A LC | 26 | - | [7] |
| AHP | Pyrrole-based | BoNT/A LC | <1 | 0.76 ± 0.17 | [8] |
In Vivo Efficacy of Small Molecule Inhibitors
While in vitro potency is a critical measure, the ultimate utility of a BoNT inhibitor lies in its efficacy in a living organism. The mouse bioassay is the gold standard for evaluating the in vivo protective effects of these compounds. The following table presents available in vivo data for some small molecule inhibitors. Direct comparative in vivo efficacy data for this compound is limited in the public domain.
| Inhibitor | Animal Model | BoNT/A Challenge Dose | Administration Route & Dose | Outcome | Reference |
| Aurintricarboxylic acid (ATA) | Mouse | 4 x LD50 | Intraperitoneal | 92% protection | [4] |
| F4H | Mouse | 5ED50 | Intraperitoneal (2 mg/kg) | 100% protection (at 2 half-lives), 70% protection (at 4 half-lives) | [8] |
| ZM299 | Mouse | 5LD50 | Intravenous (10 mg/kg) | Significant survival rate increase | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of BoNT/A LC inhibitors.
In Vitro FRET-Based Endopeptidase Assay for IC50 Determination
This assay continuously measures the enzymatic activity of the BoNT/A light chain by detecting the cleavage of a FRET (Förster Resonance Energy Transfer)-based peptide substrate.
Materials:
-
Recombinant BoNT/A light chain (LC)
-
FRET-based BoNT/A LC peptide substrate (e.g., SNAPtide™)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 0.01% Tween-20
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of recombinant BoNT/A LC in assay buffer.
-
Serially dilute the test compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Add the diluted test compounds to the microplate wells.
-
Add the BoNT/A LC solution to all wells except for the negative control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., for SNAPtide™, excitation at 320 nm and emission at 420 nm).[10]
-
Record fluorescence readings kinetically over a set period (e.g., 60-90 minutes).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
SNAP-25 Cleavage Assay in Cell Culture (Western Blot)
This cell-based assay assesses the ability of an inhibitor to protect the native substrate of BoNT/A, SNAP-25, from cleavage within neuronal cells.
Materials:
-
Neuronal cell line (e.g., Neuro-2a, SiMa)
-
Cell culture medium and supplements
-
BoNT/A holotoxin
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody specific for the C-terminus of intact SNAP-25
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system for Western blots
Procedure:
-
Seed neuronal cells in multi-well plates and allow them to adhere and differentiate.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.
-
Expose the cells to a pre-determined concentration of BoNT/A holotoxin and incubate for a period sufficient to induce SNAP-25 cleavage (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against intact SNAP-25.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Quantify the band intensity of intact SNAP-25 to determine the extent of cleavage and the protective effect of the inhibitor.[11][12]
In Vivo Mouse Bioassay for Efficacy
This assay evaluates the ability of an inhibitor to protect mice from the lethal effects of BoNT/A intoxication.
Materials:
-
CD-1 or Swiss Webster mice
-
BoNT/A holotoxin
-
Test compounds (inhibitors)
-
Vehicle for inhibitor and toxin administration (e.g., gelatin phosphate buffer)
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice to the laboratory conditions.
-
Prepare the BoNT/A holotoxin to a lethal dose (e.g., 3-5 LD50) in the appropriate vehicle.
-
Prepare the test inhibitor at the desired concentration in a suitable vehicle.
-
Administer the test inhibitor to the mice via the desired route (e.g., intraperitoneal, intravenous) at a specified time before or after the toxin challenge.
-
Administer the lethal dose of BoNT/A to the mice via the intraperitoneal route.
-
A control group of mice should receive the vehicle instead of the inhibitor.
-
Observe the mice for signs of botulism (e.g., ruffled fur, labored breathing, paralysis) and record the time to death for up to 96 hours.
-
Calculate the percentage of survival in the treated group compared to the control group to determine the efficacy of the inhibitor.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: BoNT/A Signaling Pathway and Point of Inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigations into Small Molecule Non-Peptidic Inhibitors of the Botulinum Neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of Botulinum Neurotoxins Reveals a Direct Role of Syntaxin 1 and SNAP-25 in Neuron Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Botulinum neurotoxin X lacks potency in mice and in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. Botulism Outbreak Investigation: Source, Detection & Food Safety | Taconic Biosciences [taconic.com]
- 12. An Alternative In Vivo Method to Refine the Mouse Bioassay for Botulinum Toxin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validating BoNT-IN-1 Activity with a SNAP25 Cleavage Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of BoNT-IN-1, a small molecule inhibitor of Botulinum Neurotoxin Serotype A (BoNT/A). We present supporting experimental data for SNAP25 cleavage assays and compare the performance of this compound with alternative inhibitors.
Introduction: The Mechanism of Botulinum Neurotoxin A
Botulinum Neurotoxin (BoNT), a protein produced by the bacterium Clostridium botulinum, is the most potent known neurotoxin[1]. Its toxicity stems from its ability to inhibit the release of the neurotransmitter acetylcholine at the neuromuscular junction, leading to flaccid paralysis[2]. The toxin consists of a heavy chain, which facilitates entry into neurons, and a light chain (LC), which is a zinc-dependent metalloprotease[2][3].
The BoNT/A light chain specifically targets and cleaves a protein called SNAP25 (Synaptosome-Associated Protein of 25 kDa)[4][5]. SNAP25 is a critical component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane to release acetylcholine[6][7]. By cleaving SNAP25, BoNT/A prevents the formation of a functional SNARE complex, thereby blocking neurotransmission[2]. This compound is an inhibitor designed to block this proteolytic activity. The SNAP25 cleavage assay is a direct and effective method to quantify the efficacy of such inhibitors.
Experimental Protocol: In Vitro SNAP25 Cleavage Assay
This protocol describes a standard method for assessing the inhibitory potential of compounds like this compound against BoNT/A's proteolytic activity. The assay relies on incubating the BoNT/A light chain (LC) with its substrate, recombinant SNAP25, and measuring the extent of cleavage via SDS-PAGE and densitometry.
1. Reagents and Materials:
-
BoNT/A Light Chain (LC): Recombinant, purified enzyme.
-
Substrate: Full-length recombinant SNAP25 protein.
-
Inhibitor: this compound and other comparative compounds, typically dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM DTT, 250 µM ZnCl₂, 0.1% (w/v) BSA. Note: Buffer composition can be optimized for specific BoNT serotypes[5][8].
-
SDS-PAGE materials: Gels, running buffer, loading dye.
-
Staining: Coomassie Brilliant Blue or silver stain.
-
Imaging System: Gel documentation system for densitometric analysis.
2. Assay Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add the desired concentration of inhibitor to the BoNT/A LC solution. The final enzyme concentration is typically in the low micromolar range (e.g., 6.0 µM)[9]. Incubate for 15-30 minutes at 37°C to allow for binding.
-
Initiation of Reaction: Add the SNAP25 substrate to the enzyme-inhibitor mixture to initiate the cleavage reaction. A typical substrate concentration is around 10-15 µM[4][9]. The final reaction volume is usually between 10-50 µL.
-
Controls:
-
Positive Control (Maximal Cleavage): BoNT/A LC + SNAP25 (with DMSO vehicle instead of inhibitor).
-
Negative Control (No Cleavage): SNAP25 only (no enzyme).
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction[8].
-
Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading dye and heating at 95°C for 5 minutes.
-
Analysis:
-
Load the samples onto a polyacrylamide gel (e.g., 12-15%).
-
Run the gel to separate the intact SNAP25 from the cleaved product. BoNT/A cleavage results in a slightly smaller fragment[10].
-
Stain the gel with Coomassie Blue and destain.
-
Image the gel and perform densitometric analysis to quantify the band intensities of intact and cleaved SNAP25.
-
-
Data Calculation: Calculate the percentage of SNAP25 cleavage for each inhibitor concentration relative to the positive and negative controls. Plot the percentage of inhibition versus inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Performance Comparison of BoNT/A Inhibitors
The SNAP25 cleavage assay is a primary screening tool used to determine the potency of various small molecule inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Inhibitor | Putative Mechanism | IC₅₀ / Kᵢ (µM) | Assay Type | Reference |
| This compound | Not specified | Data not publicly available | Not specified | - |
| NSC 84094 | Not specified | ~15 (in-cell) | Cell-based SNAP25 Cleavage | [9] |
| NSC 84096 | Not specified | ~15 (in-cell) | Cell-based SNAP25 Cleavage | [9] |
| Compound 12 | Active Site Inhibitor | 2.5 | FRET-based Enzyme Assay | [11] |
| Cinnamic acid hydroxamate 8 | Zinc Chelator | 8.9 | FRET-based Enzyme Assay | [11] |
| Cyclopropane-DCHA (6) | Slow-Binding Inhibitor | Kᵢ* = 2.95 | FRET-based Enzyme Assay | [12] |
| Peptidomimetic (I1) | Non-zinc-chelating | Kᵢ = 0.041 | Not specified | [13] |
| Nitrophenyl psoralen (NPP) | Not specified | 4.74 | In Vitro Enzyme Assay | [9] |
Note: IC₅₀ and Kᵢ values can vary significantly based on the specific assay conditions, including substrate type (full-length vs. peptide), detection method (gel-based vs. FRET), and whether the assay is biochemical or cell-based. This table is for comparative purposes.
Comparison with Alternative Validation Methods
While the in vitro SNAP25 cleavage assay is crucial for direct validation of enzymatic inhibition, other methods provide more physiologically relevant data.
-
Cell-Based Assays: These assays use neuronal cell lines (e.g., human neuroblastoma cells) that endogenously express SNAP25.[9] Cells are treated with BoNT/A in the presence or absence of an inhibitor. The cleavage of SNAP25 is then typically analyzed by Western blotting. This method has the advantage of assessing cell permeability and intracellular activity of the inhibitor.
-
Ex Vivo Assays: The mouse phrenic nerve-hemidiaphragm (MPN) assay is a classic ex vivo model.[9] The preparation is kept in a buffer, and nerve-stimulated muscle contractions ("twitches") are measured. The addition of BoNT/A leads to paralysis over time. The efficacy of an inhibitor is determined by its ability to prolong the time to paralysis. This assay provides a functional readout of neuromuscular blockade.
-
In Vivo Assays: The mouse bioassay is the gold standard for determining BoNT potency and involves injecting mice with the toxin and observing for signs of botulism.[14] While highly sensitive, it is lengthy, expensive, and raises ethical concerns, making it more suitable for late-stage validation rather than initial screening.[14]
The in vitro SNAP25 cleavage assay remains the most direct, high-throughput, and cost-effective method for the initial screening and validation of inhibitors like this compound that target the catalytic activity of the BoNT/A light chain.
References
- 1. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of action and use of botulinum neurotoxin type A in aesthetics: Key Clinical Postulates II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Botulinum neurotoxin C mutants reveal different effects of syntaxin or SNAP-25 proteolysis on neuromuscular transmission | PLOS Pathogens [journals.plos.org]
- 5. Optimization of SNAP-25 and VAMP-2 Cleavage by Botulinum Neurotoxin Serotypes A–F Employing Taguchi Design-of-Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Botulinum Neurotoxins: Biology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage of SNAP25 and Its Shorter Versions by the Protease Domain of Serotype A Botulinum Neurotoxin | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of the synaptic protein snap-25 in the potency of botulinum neurotoxin type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent peptidomimetic inhibitor of botulinum neurotoxin serotype A has a very different conformation than SNAP-25 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of BoNT-IN-1 Cross-reactivity with Metalloproteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of BoNT-IN-1, a known inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC), with other metalloproteases. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide also includes data from a representative study on bifunctional hydroxamate-based inhibitors of BoNT/A LC to provide a broader context for selectivity.
Introduction to this compound and its Target
This compound is a potent inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC), a zinc-dependent metalloprotease.[1] The toxin's light chain is the enzymatic component responsible for its high toxicity, achieving its effect by cleaving SNARE proteins, such as SNAP-25, within neurons.[2][3][4] This cleavage prevents the release of the neurotransmitter acetylcholine, leading to flaccid paralysis.[2] this compound has demonstrated an IC50 value of 0.9 μM against BoNT/A LC.[1] The chemical formula for this compound is C23H20N4O3.[5][6]
Cross-reactivity of Metalloprotease Inhibitors
The selectivity of small molecule inhibitors against their intended target is a critical aspect of drug development to minimize off-target effects. As BoNT/A LC is a zinc metalloprotease, it is crucial to evaluate the cross-reactivity of its inhibitors against other metalloproteases present in the human body, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components and play roles in various physiological and pathological processes.
Quantitative Data on Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) |
| This compound | BoNT/A LC | 0.9[1] |
The subsequent table presents data from a study on representative bifunctional hydroxamate-based inhibitors of BoNT/A LC, detailing their selectivity against a panel of Matrix Metalloproteinases (MMPs). This data is provided for comparative purposes to illustrate typical cross-reactivity profiles of compounds targeting the BoNT/A LC.
Table 2: Selectivity Profile of Representative Bifunctional Hydroxamate-Based BoNT/A LC Inhibitors against a Panel of MMPs
| Compound | % Inhibition at 10 µM against MMP-1 | % Inhibition at 10 µM against MMP-2 | % Inhibition at 10 µM against MMP-3 | % Inhibition at 10 µM against MMP-7 | % Inhibition at 10 µM against MMP-8 | % Inhibition at 10 µM against MMP-9 | % Inhibition at 10 µM against MMP-10 | % Inhibition at 10 µM against MMP-12 | % Inhibition at 10 µM against MMP-13 |
| Compound 30 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 |
| Compound 32 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 | > 50 |
| Compound 36 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 | < 20 |
Data adapted from a study on bifunctional hydroxamate-based inhibitors for the irreversible inhibition of the BoNT/A light chain.[7] Compounds 30, 32, and 36 are distinct chemical entities from this compound.
The data indicates that while some BoNT/A LC inhibitors, like compounds 30 and 36, can exhibit high selectivity with minimal inhibition of MMPs at the tested concentration, others, such as compound 32, show significant cross-reactivity.[7] This highlights the importance of the specific chemical scaffold in determining the selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the inhibition and cross-reactivity of BoNT/A LC inhibitors.
BoNT/A Light Chain Inhibition Assay (Fluorogenic Substrate)
This assay measures the enzymatic activity of BoNT/A LC through the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant BoNT/A LC
-
Fluorogenic BoNT/A LC substrate (e.g., SNAPtide™)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 0.1% BSA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of BoNT/A LC in the assay buffer to the desired final concentration.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the test inhibitor solutions to the wells of the microplate.
-
Add the BoNT/A LC solution to the wells containing the inhibitor and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Metalloprotease (MMP) Cross-Reactivity Screening (Fluorogenic Substrate)
This assay is used to determine the inhibitory activity of a compound against a panel of different MMPs.
-
Reagents and Materials:
-
Recombinant human MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -10, -12, -13)
-
Specific fluorogenic substrate for each MMP
-
Assay buffer (specific to each MMP, typically containing Tris-HCl, NaCl, CaCl2)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, fluorescence plate reader
-
-
Procedure:
-
Activate the pro-MMPs to their active form according to the manufacturer's instructions (e.g., using APMA).
-
Prepare solutions of each active MMP in its specific assay buffer.
-
Prepare a fixed concentration of the test inhibitor (e.g., 10 µM) in the assay buffer.
-
Add the test inhibitor solution to the wells of the microplate.
-
Add the respective MMP solution to the wells containing the inhibitor and incubate for a pre-determined time at 37°C.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate for each MMP to the corresponding wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate only).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of BoNT/A action and a typical workflow for assessing inhibitor cross-reactivity.
Caption: Mechanism of BoNT/A toxicity and inhibition by this compound.
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 3. Light Chain Separated from the Rest of the Type A Botulinum Neurotoxin Molecule Is the Most Catalytically Active Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of Botulinum Neurotoxin Serotype A Light Chain with Plasma Membrane-bound SNAP-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Irreversible inhibition of BoNT/A protease: proximity-driven reactivity contingent upon a bifunctional approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BoNT-IN-1 and Antibody-Based Therapies for Botulinum Neurotoxin Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic strategies against botulinum neurotoxin (BoNT) intoxication: the small molecule inhibitor BoNT-IN-1 and established antibody-based therapies. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform future research and therapeutic development.
Introduction to Botulinum Neurotoxin and Therapeutic Strategies
Botulinum neurotoxins are the most potent toxins known, causing the paralytic illness botulism by inhibiting the release of acetylcholine at the neuromuscular junction.[1][2] The primary therapeutic intervention for botulism involves the administration of antitoxins, which are typically antibody-based.[3] These therapies aim to neutralize the circulating toxin before it can enter nerve cells. An alternative and emerging strategy is the development of small molecule inhibitors, such as this compound, that target the intracellular enzymatic activity of the toxin.[4][5]
Mechanism of Action
The therapeutic approaches of antibody-based therapies and this compound differ fundamentally in their site and mode of action.
Antibody-Based Therapies: These therapies, which include polyclonal and monoclonal antibodies, function by binding to the botulinum neurotoxin in the bloodstream, preventing it from binding to and entering motor neurons.[3] This extracellular neutralization is a well-established mechanism for preventing the onset and progression of botulism.[3]
This compound: As an inhibitor of the BoNT/A light chain (LC), this compound targets the enzymatic component of the toxin that is responsible for cleaving SNARE proteins within the neuron, a critical step for blocking acetylcholine release.[1] By inhibiting the LC, this compound has the potential to act intracellularly, after the toxin has already entered the neuron. However, the efficacy of small molecule inhibitors in vivo can be limited by their ability to cross the neuronal membrane and reach their intracellular target.[3][5]
Efficacy Data: A Comparative Overview
A direct comparison of the in vivo efficacy of this compound and antibody-based therapies is challenging due to the limited availability of public data for this compound. While antibody therapies have been extensively studied in animal models, data for this compound is primarily from in vitro assays.
Antibody-Based Therapies: In Vivo Efficacy
Numerous studies have demonstrated the in vivo efficacy of monoclonal and polyclonal antibodies in neutralizing BoNT. The mouse bioassay is the gold standard for determining the potency of antitoxins.
| Therapeutic Agent | Animal Model | Toxin Challenge (LD50) | Protection Level | Reference |
| Monoclonal Antibody Cocktail | Mouse | 3 LD50 | Complete neutralization | [6] |
| Monoclonal Antibody Cocktail | Mouse | 5 LD50 | Partial neutralization | [6] |
| Four-Monoclonal Antibody Combination | Mouse | 10,000 - 40,000 LD50 | 80-100% survival | [7] |
| Humanized Monoclonal Antibody (HZ45) | Mouse | 20 LD50 | 100% survival (10 µg dose) | [8] |
| Humanized Monoclonal Antibody (HZ45) | Rabbit | 10 LD50 | Therapeutic protection up to 8 hours post-exposure | [8] |
This compound: In Vitro Potency
This compound has been identified as a potent inhibitor of the BoNT/A light chain in biochemical assays.
| Therapeutic Agent | Assay Type | Target | IC50 | Reference |
| This compound | In vitro enzymatic assay | BoNT/A Light Chain | 0.9 µM | [1] |
Note: The absence of in vivo efficacy data for this compound in the public domain precludes a direct comparison of its protective capabilities against antibody-based therapies in a living organism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of antibody-based therapies.
In Vivo Mouse Bioassay for Antibody Efficacy
This protocol is a standard method for assessing the neutralizing capacity of antibodies against BoNT.
-
Animal Model: Female CD-1 mice are typically used.[7]
-
Toxin Preparation: A lethal dose of the target BoNT serotype is prepared. The 50% lethal dose (LD50) is predetermined in the specific mouse strain.[6]
-
Antibody and Toxin Incubation: The antibody therapeutic is mixed with the BoNT challenge dose and incubated at room temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for neutralization.[7]
-
Administration: The antibody-toxin mixture is administered to cohorts of mice, typically via intraperitoneal injection.[6][7]
-
Observation: Animals are observed for a set period (e.g., 4-5 days) for signs of botulism (e.g., ruffled fur, labored breathing, paralysis) and survival.[6][7]
-
Data Analysis: Survival rates are recorded, and the protective dose of the antibody is determined.
Signaling Pathway of Botulinum Neurotoxin Intoxication
Understanding the molecular cascade of BoNT intoxication is fundamental to developing effective countermeasures. The toxin's action can be summarized in several key steps, from binding to the neuron to the final blockade of neurotransmitter release.
Conclusion
Antibody-based therapies represent the current standard of care for botulism, with a well-documented mechanism of action and proven in vivo efficacy in neutralizing circulating botulinum neurotoxin. The development of humanized and monoclonal antibodies continues to improve the safety and potency of this therapeutic approach.
This compound, as a small molecule inhibitor of the BoNT/A light chain, offers a mechanistically distinct and potentially complementary approach. Its ability to target the intracellular toxin is a significant theoretical advantage. However, the current lack of publicly available in vivo efficacy data makes it difficult to assess its therapeutic potential in a clinical context. Further research, particularly in animal models of botulism, is necessary to determine if the in vitro potency of this compound translates to effective in vivo protection and to establish its therapeutic window.
For drug development professionals, the pursuit of both antibody-based and small molecule inhibitor strategies is warranted. Future research should focus on head-to-head comparative studies in relevant animal models to elucidate the relative efficacies and potential synergies of these different therapeutic modalities.
References
- 1. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 2. Botulinum toxin - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo onset and duration of action varies for Botulinum neurotoxin A subtypes 1–5 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BoNT-IN-1 and Other Quinolinol-Based Inhibitors of Botulinum Neurotoxin A
An objective guide for researchers, scientists, and drug development professionals on the performance of small molecule inhibitors targeting Botulinum Neurotoxin Serotype A.
Initial Search for NSC 77045: Extensive searches for a compound with the identifier "NSC 77045" in the context of Botulinum neurotoxin (BoNT) inhibition did not yield any specific information. Publicly available scientific literature and chemical databases do not contain data corresponding to a BoNT inhibitor with this designation. Therefore, a direct head-to-head comparison between BoNT-IN-1 and NSC 77045 is not feasible at this time. This guide will instead provide a comprehensive comparison of this compound with other relevant and well-characterized quinolinol-based inhibitors of Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC).
Executive Summary
Botulinum neurotoxins are among the most potent toxins known, and the development of effective small molecule inhibitors is a critical area of research for both therapeutic and biodefense applications. BoNT/A, the most persistent serotype, exerts its paralytic effect through the proteolytic cleavage of SNAP-25, a protein essential for neurotransmitter release. This guide focuses on this compound and other quinolinol-based inhibitors that target the catalytic light chain of BoNT/A. We present a summary of their in vitro efficacy, cellular activity, and key experimental protocols to aid researchers in the selection and evaluation of these compounds.
Mechanism of Action: Targeting the BoNT/A Light Chain
The light chain of BoNT/A is a zinc-dependent metalloprotease that specifically cleaves SNAP-25. Quinolinol-based inhibitors are thought to exert their inhibitory effect by chelating the catalytic zinc ion in the active site of the BoNT/A LC, thereby preventing its proteolytic activity.[1] this compound is a potent inhibitor of the BoNT/A light chain.[2][3]
References
Benchmarking BoNT-IN-1: A Comparative Guide to Botulinum Neurotoxin A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BoNT-IN-1, a potent inhibitor of the Botulinum neurotoxin serotype A light chain (BoNT/A LC), against other established inhibitors. The data presented is intended to assist researchers in evaluating the performance of this compound and in the design of future drug development strategies against botulism.
Data Presentation: Performance of BoNT/A LC Inhibitors
The inhibitory activities of this compound and other selected inhibitors from different chemical classes are summarized below. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), providing a quantitative measure of each compound's potency against the BoNT/A light chain.
| Inhibitor Class | Inhibitor Name | Potency (IC50/Ki) | Notes |
| - | This compound | 0.9 µM (IC50) | A potent inhibitor of the botulinum toxin type A light chain[1]. |
| Peptidomimetic | I1 | 41 nM (Ki) | A potent peptidomimetic inhibitor that mimics the SNAP-25 substrate sequence[2][3]. |
| Quinolinol | Compound 4 | 0.8 µM (IC50) | One of the most potent quinolinol inhibitors identified from a library screen[4][5][6]. |
| Quinolinol | Clioquinol (58) | 20.3 µM (IC50) | A clinically approved drug repurposed for BoNT/A inhibition[6]. |
| Quinolinol | Chloroxine (60) | 11.5 µM (IC50) | A clinically approved antibacterial drug showing moderate inhibition of BoNT/A LC[6]. |
| Hydroxamate | 2,4-dichlorocinnamyl hydroxamic acid (1) | 1.23 µM (IC50) | A potent in vitro inhibitor, though with marginal in vivo activity[7]. |
| Hydroxamate | Biarylcinnamyl hydroxamate (4) | 1.23 µM (IC50) | A derivative of compound 1 with a phenyl group substitution showing comparable potency[7]. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of BoNT/A LC inhibitors.
In Vitro Enzymatic Assay (SNAP-25 Cleavage)
This assay directly measures the ability of an inhibitor to block the proteolytic activity of the BoNT/A light chain on its substrate, SNAP-25, or a synthetic peptide fragment.
1. Materials:
-
Recombinant BoNT/A light chain (LC)
-
Substrate: Full-length SNAP-25 protein or a fluorogenic peptide substrate (e.g., SNAPtide)
-
Assay Buffer: Typically a buffer at neutral pH (e.g., HEPES or Tris-HCl) containing a reducing agent (e.g., DTT) and zinc chloride, as BoNT/A LC is a zinc-dependent metalloprotease.
-
Test Inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader (for fluorescence-based assays) or HPLC system.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate at a predetermined concentration.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Initiate the enzymatic reaction by adding the recombinant BoNT/A LC to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA or by denaturation).
-
Detect the cleavage of the substrate. For fluorogenic substrates, measure the increase in fluorescence using a microplate reader. For full-length SNAP-25, the cleavage products can be separated and quantified by SDS-PAGE and densitometry or by HPLC.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for BoNT/A Intoxication
This assay assesses the ability of an inhibitor to protect neuronal cells from the toxic effects of the BoNT/A holotoxin, thus providing a more physiologically relevant measure of efficacy.
1. Materials:
-
Neuronal cell line sensitive to BoNT/A (e.g., human neuroblastoma SiMa or LAN5 cells, or mouse neuroblastoma Neuro-2a cells).
-
Cell culture medium and supplements.
-
BoNT/A holotoxin.
-
Test Inhibitors (e.g., this compound).
-
Lysis buffer.
-
Antibodies: Primary antibody specific for the cleaved form of SNAP-25 and a secondary antibody for detection.
-
Western blot apparatus or ELISA plate reader.
2. Procedure:
-
Seed the neuronal cells in a multi-well plate and allow them to differentiate if necessary.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
-
Expose the cells to a predetermined concentration of BoNT/A holotoxin and incubate for an extended period (e.g., 24-48 hours) to allow for toxin uptake, translocation, and substrate cleavage.
-
Wash the cells to remove any remaining toxin and inhibitor.
-
Lyse the cells to release the intracellular proteins.
-
Quantify the amount of cleaved SNAP-25 in the cell lysates. This is typically done by Western blotting or ELISA using an antibody that specifically recognizes the BoNT/A-cleaved SNAP-25 fragment.
-
Determine the concentration of the inhibitor that results in a 50% reduction in SNAP-25 cleavage (IC50) by analyzing the dose-response relationship.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of BoNT inhibitors.
Caption: Mechanism of Action of Botulinum Neurotoxin A (BoNT/A).
Caption: Inhibitory Action of this compound on BoNT/A Light Chain.
Caption: General Experimental Workflow for Screening BoNT Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent peptidomimetic inhibitor of botulinum neurotoxin serotype A has a very different conformation than SNAP-25 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent peptidomimetic inhibitor of botulinum neurotoxin serotype A has a very different conformation than SNAP-25 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Clinically Viable Quinolinol Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of clinically viable quinolinol inhibitors of botulinum neurotoxin A light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reexamining hydroxamate inhibitors of botulinum neurotoxin serotype A: Extending towards the β-exosite - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BoNT-IN-1 Specificity for Botulinum Neurotoxin Serotype A
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of BoNT-IN-1 against the light chain of Botulinum Neurotoxin Serotype A (BoNT/A) and other BoNT serotypes. The data presented herein is intended for researchers, scientists, and drug development professionals working on countermeasures against botulism.
Introduction to this compound
This compound is a small molecule inhibitor of the Botulinum neurotoxin type A light chain (BoNT/A LC), a zinc metalloprotease that is the enzymatic component of the neurotoxin.[1] Inhibition of the BoNT/A LC is a key therapeutic strategy to counteract the paralytic effects of botulism after the toxin has entered neuronal cells. This compound has been identified as a potent inhibitor of BoNT/A LC with an IC50 value of 0.9 μM.[1][2][3] This guide summarizes the available data on the specificity of this compound for BoNT/A over other BoNT serotypes.
Comparative Inhibitory Activity
| Compound | Target Serotype | IC50 (μM) | Ki (μM) | Reference |
| This compound | BoNT/A LC | 0.9 | Not Reported | [1][2][3] |
| NSC 95654 * | BoNT/A LC | Not Reported | 1.80 ± 0.18 | [4] |
Note: NSC 95654 is a quinolinol-based inhibitor of BoNT/A LC and is presented here for comparative context within a similar chemical class, as detailed information on this compound's cross-serotype activity is limited.
Signaling Pathway and Mechanism of Action
Botulinum neurotoxins exert their paralytic effects by cleaving specific proteins involved in the synaptic vesicle fusion machinery, thereby blocking the release of the neurotransmitter acetylcholine at the neuromuscular junction. The light chain of BoNT is a zinc-dependent endopeptidase responsible for this cleavage.
Different BoNT serotypes target different SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins or different sites on the same protein:
-
BoNT/A and BoNT/E cleave SNAP-25 (Synaptosomal-Associated Protein 25).[5]
-
BoNT/C cleaves SNAP-25 and Syntaxin.[5]
-
BoNT/B, BoNT/D, BoNT/F, and BoNT/G cleave VAMP (Vesicle-Associated Membrane Protein), also known as synaptobrevin.[5]
This compound acts as an inhibitor of the BoNT/A light chain's enzymatic activity, thus preventing the cleavage of SNAP-25.
Figure 1. BoNT/A Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The inhibitory activity of this compound and related compounds against BoNT light chains is typically determined using in vitro endopeptidase assays. Two common methods are the FRET-based assay and the HPLC-based assay.
FRET-Based Endopeptidase Assay
This high-throughput compatible assay measures the cleavage of a synthetic peptide substrate that mimics the BoNT cleavage site on its native SNARE protein.[6] The peptide is labeled with a fluorescent reporter and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET) and quenching of the fluorescence. Upon cleavage by the BoNT light chain, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The IC50 value of an inhibitor is determined by measuring the reduction in the rate of fluorescence increase in the presence of varying concentrations of the inhibitor.
General Protocol:
-
Reagents: Recombinant BoNT light chain, FRET-based peptide substrate, assay buffer (e.g., HEPES buffer with a reducing agent like DTT and a non-ionic detergent).
-
Procedure: a. The inhibitor (e.g., this compound) is pre-incubated with the BoNT light chain in the assay buffer in a microplate well. b. The FRET substrate is added to initiate the enzymatic reaction. c. Fluorescence is monitored at appropriate excitation and emission wavelengths over time using a plate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence increase. e. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2. FRET-Based Assay Experimental Workflow.
HPLC-Based Endopeptidase Assay
This method provides a direct measure of substrate cleavage by separating and quantifying the intact substrate and its cleavage products using high-performance liquid chromatography (HPLC).
General Protocol:
-
Reagents: Recombinant BoNT light chain, synthetic peptide substrate, assay buffer, and a quenching solution (e.g., a strong acid).
-
Procedure: a. The inhibitor is pre-incubated with the BoNT light chain in the assay buffer. b. The peptide substrate is added to start the reaction. c. The reaction is incubated for a defined period at a specific temperature (e.g., 37°C). d. The reaction is stopped by adding a quenching solution. e. The sample is analyzed by reverse-phase HPLC to separate the substrate and product peptides. f. The peak areas of the substrate and product are integrated to determine the extent of cleavage. g. Inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined.
Specificity of this compound for BoNT/A
The specificity of an inhibitor is a critical parameter for its therapeutic potential, as off-target effects can lead to unwanted side effects. This compound is reported as an inhibitor of the BoNT/A light chain. The structural and sequence differences in the catalytic domains of the various BoNT serotypes are the basis for inhibitor specificity. Although all are zinc metalloproteases, the active site architecture and substrate-binding exosites differ, influencing how inhibitors bind.
To definitively establish the specificity of this compound, it would need to be tested against the light chains of all other BoNT serotypes (B-G) using a standardized endopeptidase assay. The resulting IC50 or Ki values would provide a quantitative measure of its selectivity.
Figure 3. Specificity of this compound for BoNT/A Light Chain.
Conclusion
This compound is a known inhibitor of the BoNT/A light chain with a reported IC50 of 0.9 μM. While this demonstrates its potential as a therapeutic agent against BoNT/A intoxication, a comprehensive understanding of its specificity requires further comparative studies against other BoNT serotypes. The experimental protocols outlined in this guide provide a framework for conducting such selectivity profiling. Future research should focus on generating a complete inhibitory profile of this compound to fully assess its therapeutic utility and potential for cross-serotype activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Botulinum neurotoxin inhibitor | Nervous system |TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toward the discovery of dual inhibitors for botulinum neurotoxin A: concomitant targeting of endocytosis and light chain protease activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Identification and Biochemical Characterization of Drug-Like Compounds that Inhibit Botulinum Neurotoxin Serotype A Endopeptidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BoNT-IN-1: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the botulinum neurotoxin inhibitor, BoNT-IN-1, are critical for maintaining laboratory safety and environmental integrity. As a small molecule inhibitor used in research, its disposal follows chemical waste protocols, which prioritize containment, proper labeling, and adherence to institutional and local regulations.
For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for chemical reagents like this compound is a fundamental aspect of laboratory management. While specific safety data sheets (SDS) with detailed disposal instructions for this compound are not always readily accessible, a set of best practices derived from general chemical waste management guidelines ensures a safe and compliant approach. The primary principle is to treat this compound as a chemical waste product, segregating it from general refuse and biological waste streams.
The initial step in the disposal process is to identify the waste. Unused or expired this compound, as well as materials significantly contaminated with the compound (e.g., pipette tips, gloves, and paper towels), should be designated for chemical disposal. It is crucial to avoid mixing this waste with other types of laboratory refuse, such as sharps or biohazardous materials, unless it is a multi-hazardous waste, which would require special handling.
Proper containment is the next critical step. Chemical waste should be collected in a designated, leak-proof container that is compatible with the chemical properties of this compound. The container must be clearly labeled as "Hazardous Waste" or with an equivalent designation as required by the institution's Environmental Health and Safety (EHS) office. The label should also include the full chemical name, "this compound," and a description of its contents.
Once the waste is properly contained and labeled, it should be stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. The final step is to arrange for the pickup and disposal of the waste through the institution's EHS office, which is responsible for ensuring that the waste is handled and disposed of in accordance with all federal, state, and local regulations.
Quantitative Data Summary for this compound Disposal
The disposal of this compound is primarily a qualitative process guided by chemical waste regulations. However, the following table summarizes key quantitative and procedural aspects for quick reference.
| Parameter | Guideline | Source Reference |
| Waste Classification | Non-hazardous chemical waste (unless mixed with hazardous materials) | General Laboratory Waste Guidelines |
| Container Type | Chemically compatible, leak-proof, with a secure lid | [1][2] |
| Labeling | "Hazardous Waste" label with full chemical name and contents | [1][3] |
| Storage | Designated and marked satellite accumulation area | [1][2][3] |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) | [1][3] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: lab coat, gloves, and safety glasses | [4] |
Detailed Experimental Protocol for this compound Disposal
The following protocol outlines a step-by-step procedure for the proper disposal of this compound and contaminated materials in a laboratory setting. This protocol is a general guideline and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.
Materials:
-
Designated chemical waste container (chemically compatible, leak-proof, with a secure lid)
-
"Hazardous Waste" labels
-
Permanent marker
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Waste Identification and Segregation:
-
Identify all materials for disposal, including unused or expired this compound and any materials with significant contamination (e.g., absorbent pads, pipette tips, contaminated gloves).
-
Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or sharps, unless explicitly instructed by your EHS office for multi-hazardous waste.
-
-
Container Preparation and Labeling:
-
Obtain a designated chemical waste container from your institution's EHS or stockroom.
-
Affix a "Hazardous Waste" label to the container.
-
Using a permanent marker, fill out the label with the following information:
-
Generator's Name and Contact Information: Your name, lab, and phone number.
-
Chemical Contents: Write the full chemical name, "this compound." If in a solution, list the solvent and concentration.
-
-
-
Waste Accumulation:
-
Carefully place the identified this compound waste into the labeled container.
-
For solid waste such as contaminated lab paper and gloves, place them directly into the container.
-
For residual amounts of this compound in its original vial, the entire vial can be placed in the waste container.
-
Ensure the lid of the container is securely closed after each addition of waste.
-
-
Storage:
-
Store the waste container in your laboratory's designated satellite accumulation area.
-
This area must be clearly marked and should be in a location with minimal traffic.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit (as per your institution's policy), arrange for its collection.
-
Contact your institution's EHS office or use their designated online portal to request a waste pickup.
-
Provide all necessary information about the waste as requested by the EHS office.
-
-
Record Keeping:
-
Maintain a log of the chemical waste generated in your laboratory, including the type of waste, amount, and date of disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
